Product packaging for 6-Chloro-2-phenylquinolin-4-ol(Cat. No.:CAS No. 17282-72-3)

6-Chloro-2-phenylquinolin-4-ol

Cat. No.: B091939
CAS No.: 17282-72-3
M. Wt: 255.7 g/mol
InChI Key: QKTGFMIEELHDSD-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinolin-4-ol is a useful research compound. Its molecular formula is C15H10ClNO and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClNO B091939 6-Chloro-2-phenylquinolin-4-ol CAS No. 17282-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFMIEELHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920686
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112182-50-0
Record name 6-Chloro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of 6-Chloro-2-phenylquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one class. This guide consolidates key data, outlines synthetic methodologies, and explores its potential mechanisms of action for applications in research and drug development.

Core Chemical Properties

This compound, also known by its tautomeric form 6-chloro-2-phenyl-1H-quinolin-4-one, is a substituted quinoline derivative.[1] Its fundamental properties are summarized below.

Table 1: Compound Identification

Identifier Value
IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[1]
Synonyms This compound, 6-Chloro-4-hydroxy-2-phenylquinoline[1]
CAS Number 17282-72-3, 112182-50-0[1][2]
Molecular Formula C₁₅H₁₀ClNO[1]
InChI InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)[1]
InChIKey QKTGFMIEELHDSD-UHFFFAOYSA-N[1][2]

| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl[1] |

Table 2: Physicochemical Data (Computed)

Property Value Source
Molecular Weight 255.70 g/mol PubChem[1]
Exact Mass 255.0450916 Da PubChem[1]
XLogP3 3.8 PubChem[1]
Topological Polar Surface Area 29.1 Ų PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem

| Rotatable Bond Count | 1 | PubChem |

Synthetic Methodologies

The synthesis of the quinolin-4-one core is well-established, with several classic named reactions being adaptable for producing this compound by selecting appropriately substituted precursors.[2]

a) Gould-Jacobs Reaction: This is a cornerstone method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[2] The general protocol involves:

  • Condensation: Reacting an appropriately substituted aniline (e.g., 4-chloroaniline) with an alkoxymethylenemalonate ester.

  • Thermal Cyclization: Heating the intermediate to induce cyclization, typically at temperatures between 80–120°C to minimize side reactions.[2]

  • Saponification and Decarboxylation: The resulting ester is saponified and then decarboxylated to yield the final quinolin-4-one product.

b) Friedländer Condensation: A versatile and direct method for preparing quinolines.[2] The synthesis of the target molecule would proceed via:

  • Reactants: Condensing a 2-amino-5-chlorobenzophenone with a compound containing a reactive α-methylene group (e.g., an α-halo-ketone or an ester).

  • Catalysis: The reaction is typically carried out in the presence of an acid or base catalyst.

  • Solvent: Ethanol or dimethylformamide (DMF) are often used to stabilize intermediates.[2]

c) Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids, which can then be decarboxylated.[2]

  • Condensation: A 5-chloroisatin is condensed with a carbonyl compound that can provide the 2-phenyl substitution pattern, such as acetophenone, in the presence of a base.[2]

  • Intermediate: The initial product is 6-chloro-2-phenylquinoline-4-carboxylic acid.

  • Decarboxylation: The carboxylic acid intermediate is heated to remove the carboxyl group, yielding this compound.

d) Camps' Cyclization: This method involves the intramolecular aldol condensation of N-(2-acylaryl)amides.[3]

  • Precursor Synthesis: An N-(2-acyl-4-chlorophenyl)amide is synthesized.

  • Intramolecular Condensation: The precursor undergoes base-catalyzed intramolecular cyclization to form the quinolin-4-one ring system.

G Generalized Synthetic Workflow for Quinolones cluster_precursors Starting Materials cluster_reaction Core Reaction cluster_post Workup & Purification Aniline Derivative Aniline Derivative Condensation Condensation Aniline Derivative->Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Isolation Isolation Cyclization->Isolation Crude Product Purification Purification Isolation->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for quinolone synthesis.

Biological Activity and Potential Mechanisms of Action

Quinolin-4-one derivatives are recognized for a broad spectrum of biological activities.[3][4] While specific studies on this compound are limited, its structural class is associated with several key mechanisms relevant to drug development.

Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[2][3] By disrupting microtubule dynamics, these compounds can induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[2] Molecular docking studies suggest that compounds like this compound may bind to the colchicine binding site on β-tubulin, preventing its polymerization.[2]

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules (Cell Division) Polymerization->Microtubules Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Polymerization

Caption: Inhibition of tubulin polymerization pathway.

The 4-quinolone scaffold is famous for its capacity to inhibit bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing the topological state of DNA during replication. Inhibition traps the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks that lead to bacterial cell death.[2] This mechanism is the foundation of the quinolone class of antibiotics.

The quinoline core is present in many inhibitors of tyrosine kinases, which are pivotal in cell growth and proliferation signaling.[2] Overexpression of kinases like the Epidermal Growth Factor Receptor (EGFR) is common in many cancers.[2] Furthermore, the phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drugs, and derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown antiproliferative activity by targeting this pathway.[5]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3Kα Receptor->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Compound Quinolone Derivative Inhibition Inhibition Compound->Inhibition Inhibition->PI3K

Caption: Simplified PI3K/AKT signaling pathway inhibition.

Spectral Information

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published in readily accessible literature. Researchers synthesizing this compound would need to perform these analyses for characterization.

  • ¹H NMR: Expected signals would include aromatic protons on both the phenyl and quinoline rings. The chemical shifts and coupling constants would be critical for confirming the substitution pattern.

  • ¹³C NMR: Would show characteristic peaks for the carbonyl carbon (C4), the substituted aromatic carbons, and the quaternary carbons of the quinoline core.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the quinonole form would be expected, typically in the range of 1650-1690 cm⁻¹. N-H and O-H stretching bands (around 3200-3400 cm⁻¹) would also be present due to tautomerism and hydrogen bonding.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental validation is necessary to fully characterize its properties and biological potential.

References

biological activity of 6-Chloro-2-phenylquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 6-Chloro-2-phenylquinolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, the this compound core has emerged as a particularly privileged structure for the development of novel therapeutic agents. The presence of a chlorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position provides a unique electronic and steric profile that facilitates interaction with various biological targets. This technical guide synthesizes current research on these derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through multiple mechanisms, including the inhibition of key signaling pathways and cellular processes critical for tumor growth and survival.[1] The chlorine atom at the 6-position has been identified as a key contributor to enhanced anticancer activity in certain analogues.[1]

Mechanism of Action: PI3K/AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature in many cancers.[1][2] Several derivatives of 6-chloro-4-hydroxy-2-quinolone have been identified as potent inhibitors of PI3Kα, a key isoform of the enzyme.[2] By blocking the catalytic activity of PI3K, these compounds prevent the downstream signaling cascade that promotes cancer cell proliferation.[1]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PIP2 PIP2 mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Derivative Derivative Derivative->PI3K Inhibits

Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives act as inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[1][3] Molecular docking studies suggest that these compounds can bind to the colchicine binding site on β-tubulin, preventing its polymerization.[1]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various this compound derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCompound 16Caco-237.4[2]
HCT-1168.9[2]
Compound 18Caco-250.9[2]
HCT-1163.3[2]
Compound 19Caco-217.0[2]
HCT-1165.3[2]
Compound 21Caco-218.9[2]
HCT-1164.9[2]
Phenylquinolineo-chloro substituted phenyl ringA-5495.6[4]
PhenylquinolineCompound 13aHeLa0.50[5]

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of essential bacterial enzymes involved in DNA replication.[1]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

A primary mechanism of antimicrobial action for quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of bacterial DNA during replication.[1] By trapping the enzyme-DNA complex, the compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[1] Molecular docking studies have helped validate the binding modes of these derivatives within the active sites of DNA gyrase.[6]

Quantitative Data: Antibacterial Activity

The efficacy of these derivatives as DNA gyrase inhibitors has been quantified, with IC50 values indicating potent inhibition.

Compound ClassDerivativeTarget EnzymeIC50 (µg/mL)Reference
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline4c (6-fluoro)S. aureus DNA gyrase A0.389[6]
4e (6-ol)S. aureus DNA gyrase A0.328[6]
4h (5,7-dichloro-6-ol)S. aureus DNA gyrase A0.214[6]

Antiviral Activity

Beyond anticancer and antimicrobial effects, specific derivatives have been investigated for their antiviral properties, particularly against the Hepatitis B virus (HBV).

Mechanism of Action: Anti-Hepatitis B Virus (HBV)

A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives have shown potent anti-HBV activity.[7] The preliminary mechanism study for a lead compound from this series, compound 44 , suggests that it enhances the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII).[7] This modulation of viral genetic elements leads to a significant reduction in the secretion of viral antigens and the replication of viral DNA.[7]

Quantitative Data: Anti-HBV Activity

The inhibitory potency of compound 44 , a 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative, against HBV is detailed below.

TargetIC50 (mM)Selectivity Index (SI)Reference
HBsAg Secretion0.010> 135[7]
HBeAg Secretion0.026> 51[7]
HBV DNA Replication0.045Not Reported[7]

Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves standardized in vitro assays.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.[4]

  • Cell Seeding: Cancer cells (e.g., HCT-116, A-549, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed adhere Incubate Overnight (Cell Adhesion) seed->adhere treat Treat with Quinoline Derivatives & Controls adhere->treat incubate Incubate for 48-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 Hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Viability & Determine IC50 read->analyze end_node End analyze->end_node

Protocol: Agar Well Diffusion for Antimicrobial Activity

This method is used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition against specific microorganisms.[8]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus) is swabbed uniformly across the surface of the agar.

  • Well Creation: Sterile wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also applied.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Structure-Activity Relationships (SAR)

The biological activity of these quinoline derivatives is highly dependent on the nature and position of substituents on the core structure.

  • Position 6: The presence of a chlorine atom at this position is often associated with heightened anticancer activity.[1][4]

  • Position 4: Substitutions at the 4-position, such as an amino side chain, can facilitate antiproliferative activity.[9]

  • Phenyl Ring at Position 2: Substitutions on the 2-phenyl ring can significantly modulate activity. For instance, an o-chloro substitution was found to be potent against the A-549 lung cancer cell line.[4]

main [label=< this compound Core

>];

pos6 [label="Position 6 (Cl):\nEnhances anticancer activity[1][4]", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pos4 [label="Position 4 (-OH):\nSubstitution with amino side chains\nfacilitates antiproliferative activity[9]", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pos2 [label="Position 2 (Phenyl):\nSubstitutions (e.g., o-chloro)\nmodulate potency[4]", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

main -> pos6 [style=dashed]; main -> pos4 [style=dashed]; main -> pos2 [style=dashed]; } END_DOT Caption: Structure-Activity Relationship (SAR) summary for the core scaffold.

References

Unraveling the Molecular Mechanisms of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Chloro-2-phenylquinolin-4-ol is a heterocyclic compound featuring a quinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The planar aromatic system of the quinoline moiety facilitates crucial interactions with biological macromolecules, such as π–π stacking and hydrogen bonding, enabling the modulation of various cellular protein functions and enzymatic activities.[1] This technical guide provides an in-depth exploration of the putative mechanisms of action for this compound, drawing upon evidence from structurally related compounds to illuminate its potential as a modulator of key cellular pathways implicated in cancer and microbial infections. The primary focus will be on its likely roles as an inhibitor of tubulin polymerization and a disruptor of the PI3K/Akt signaling pathway, with a secondary look at other potential targets like EGFR and bacterial enzymes.

Primary Mechanism of Action I: Inhibition of Tubulin Polymerization

One of the most compelling proposed mechanisms for the anticancer activity of this compound is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in oncology. The PubChem database explicitly notes that 6-Chloro-2-phenyl-4-quinolone, a tautomeric form of the compound of interest, interacts with tubulin and prevents the binding of colchicine, a well-known microtubule-destabilizing agent. This suggests that this compound likely binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This action leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in proliferating cancer cells. The activity of various 2-phenyl-4-quinolone derivatives further supports this hypothesis.

Quantitative Data: Tubulin Polymerization Inhibition by Related Compounds
Compound ClassSpecific DerivativeIC50 (Tubulin Polymerization)Cell-based Antiproliferative IC50Reference
2-Anilinopyridyl-linked OxindoleCompound 7f2.04 µM-
Dihydropyridine-2(1H)-thioneCompound 4c17 µM-[2]
4-Phenyl-2-quinoloneCompound 22-0.32 µM (COLO205), 0.89 µM (H460)[3]
ArylthioindoleCompound 33.3 µM52 nM (MCF-7)[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the fluorescence enhancement of a reporter dye that binds to microtubules.

Materials:

  • Purified tubulin (>99%), porcine brain

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer containing 20% glycerol and 2 mM GTP.

  • Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a pre-chilled 96-well plate, add 50 µL of the 2X tubulin solution to wells containing 50 µL of the diluted test compound or control. Add DAPI to a final concentration of 6.3 µM.

  • Initiation of Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 420 nm.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the test compound is determined by comparing the polymerization rate (Vmax) and the steady-state polymer mass to the vehicle control. IC50 values are calculated from the dose-response curves.[5]

Visualizations

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound a αβ-Tubulin Dimers b Polymerization a->b c Microtubule b->c d Depolymerization c->d Dynamic Equilibrium d->a Dynamic Equilibrium e αβ-Tubulin Dimers g Binding to Colchicine Site e->g f This compound f->g h Inhibition of Polymerization g->h i Microtubule Destabilization h->i j G2/M Arrest & Apoptosis i->j

Caption: Disruption of Microtubule Dynamics.

G start Start: Prepare Reagents on Ice prep_tubulin Prepare 2X Tubulin Solution (Tubulin, GTP, Glycerol, Buffer) start->prep_tubulin prep_compound Prepare Serial Dilutions of This compound start->prep_compound add_to_plate Add Compound and Tubulin Solution to a pre-chilled 96-well plate prep_tubulin->add_to_plate prep_compound->add_to_plate add_dapi Add DAPI reporter dye add_to_plate->add_dapi incubate Incubate at 37°C in fluorescence plate reader add_dapi->incubate measure Measure Fluorescence (Ex: 360nm, Em: 420nm) every minute for 60-90 min incubate->measure analyze Analyze Data: Plot Curves, Calculate Vmax and IC50 measure->analyze end End analyze->end

Caption: Workflow for Tubulin Polymerization Assay.

Primary Mechanism of Action II: Inhibition of PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. Its hyperactivation is a frequent event in a wide range of human cancers, making PI3K a prime target for anticancer drug development.[1] Several studies have demonstrated that quinoline derivatives can effectively inhibit PI3K isoforms. For instance, a series of imidazo[4,5-c]quinoline derivatives were reported as PI3K/mTOR dual inhibitors, with one compound exhibiting a PI3Kα IC50 value of 0.9 µM.[6] Given the structural similarities, it is plausible that this compound also functions as an inhibitor of PI3K, likely by competing with ATP for binding to the kinase domain of the p110 catalytic subunit. Inhibition of PI3K would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby preventing the activation of downstream effectors such as Akt and mTOR, ultimately leading to decreased cell proliferation and survival.

Quantitative Data: PI3K Inhibition by Related Compounds

The inhibitory potential of the quinoline scaffold against PI3K has been established through the evaluation of various derivatives.

Compound ClassSpecific DerivativeTarget IsoformIC50Reference
Imidazo[4,5-c]quinolineCompound 39PI3Kα0.9 µM[6]
QuinolineCompound 40PI3Kδ1.9 nM[6]
DimorpholinoquinazolineCompound 7bPI3Kα~50 µM[7]
4-Acrylamido-QuinolineMultiple derivativesPI3Kα0.50 - 2.03 nM[8]
Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Wortmannin)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well, white, low-volume plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).

  • Add Enzyme/Substrate: Add 2 µL of a mix containing the PI3K enzyme and the PIP2 substrate prepared in Kinase Buffer.

  • Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the PI3K activity. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[9]

Visualizations

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor This compound Inhibitor->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-Akt Pathway Dimer->PI3K_AKT Inhibitor This compound Inhibitor->Dimer Inhibition Proliferation Cell Proliferation, Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound 6-Chloro-2-phenylquinolin-4-ol. This quinoline derivative is of interest to the scientific community for its potential biological activities, including the inhibition of tubulin polymerization.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₁₀ClNOPubChem[1]
Molecular Weight255.70 g/mol PubChem[1]
IUPAC Name6-chloro-2-phenyl-1H-quinolin-4-onePubChem[1]
CAS Number17282-72-3

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of a molecule.

IonCalculated m/zFound m/zSource
[M+H]⁺256.0524256.0521The Royal Society of Chemistry[2]
Comparative ¹H NMR Data

The hydroxyl proton of a quinolin-4-ol is typically observed as a broad singlet at a downfield chemical shift, around δ 10-11 ppm. The following table presents ¹H NMR data for a structurally related compound, 2-phenylquinolin-4(1H)-one, to provide an expected spectral pattern.

Compound: 2-phenylquinolin-4(1H)-one Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityAssignment
11.72s (1H)N-H
8.10dd (J = 8.1, 1.1 Hz, 1H)Ar-H
7.83dd (J = 6.6, 2.9 Hz, 2H)Ar-H
7.77d (J = 8.3 Hz, 1H)Ar-H
7.70 – 7.64m (1H)Ar-H
7.63 – 7.55m (3H)Ar-H
7.34t (J = 7.2 Hz, 1H)Ar-H
6.34s (1H)C₃-H

Source: The Royal Society of Chemistry[2]

Comparative ¹³C NMR Data

The following table presents ¹³C NMR data for 2-phenylquinolin-4(1H)-one for comparative purposes.

Compound: 2-phenylquinolin-4(1H)-one Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)
176.92
149.98
140.50
134.21
131.80
130.44
128.99
127.41
124.86
124.71
123.24
118.71
107.32

Source: The Royal Society of Chemistry[2]

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the spectrum is expected to show characteristic peaks for O-H stretching (broad), N-H stretching, C=O stretching (in the quinolone tautomer), C=C and C=N stretching of the aromatic and heterocyclic rings, and a C-Cl stretching vibration.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 2-phenylquinolin-4(1H)-one derivatives is the reaction of an appropriate aniline derivative with a β-ketoester, followed by thermal cyclization. A typical procedure is outlined below.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • β-ketoester (e.g., ethyl benzoylacetate)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Catalyst (e.g., Potassium Bicarbonate - KHCO₃)

  • Oxidizing agent (e.g., TEMPO)

  • Oxygen (balloon)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • A test tube is charged with the substituted aniline (0.2 mmol), the β-ketoester (0.4 mmol), TEMPO (3 equivalents), and KHCO₃ (2 equivalents) in DMSO (1 mL).

  • The reaction tube is evacuated and back-filled with oxygen (3 times, using a balloon).

  • The reaction mixture is stirred at 120 °C (oil bath temperature) under an oxygen atmosphere.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate and washed with brine.

  • The organic layer is dried over Na₂SO₄.

  • The solvent is evaporated in vacuo.

  • The residue is purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure product.

This is a general procedure adapted from a source providing the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.[2]

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Substituted Aniline, β-ketoester) reaction Reaction in DMSO (TEMPO, KHCO3, O2, 120°C) start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product hrms HRMS product->hrms nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir

Caption: Experimental workflow for the synthesis and characterization of this compound.

Postulated Signaling Pathway: Inhibition of Tubulin Polymerization

Quinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.

G cluster_pathway Cellular Process tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitosis spindle->mitosis proliferation Cell Proliferation mitosis->proliferation compound This compound compound->microtubules Inhibition

Caption: Postulated mechanism of action: Inhibition of tubulin polymerization by this compound.

References

A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1][2][3][4][5] Among its many derivatives, the 6-Chloro-2-phenylquinolin-4-ol core represents a particularly promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the 6-position and the phenyl group at the 2-position provides a versatile platform for structural modifications, leading to analogs with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these valuable compounds.

Synthesis of the Quinolin-4-one Core

The construction of the quinolin-4-one skeleton can be achieved through various classical and modern synthetic methodologies. The selection of an appropriate method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Routes: Several named reactions have been established for the synthesis of the quinoline ring system:

  • Conrad–Limpach Reaction: This method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to form the quinolin-4-one ring.[1][5][9]

  • Gould–Jacobs Reaction: Similar to the Conrad-Limpach method, this reaction uses anilines and ethoxymethylenemalonic esters, proceeding through thermal cyclization to yield the quinoline scaffold.[1]

  • Camps Cyclization: This involves the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to furnish 2,4-disubstituted quinolines.[1][5]

Modern Synthetic Approaches: Contemporary organic synthesis has introduced more efficient and environmentally benign methods:

  • Palladium-Catalyzed Reactions: Cross-coupling and carbonylation reactions catalyzed by palladium offer a powerful tool for constructing the quinoline core from readily available precursors like 2-iodoanilines and terminal acetylenes.[1][10]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, offering a green chemistry approach to quinoline synthesis.[4][10]

The general process for developing and evaluating new analogs is outlined in the workflow below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Precursor Precursor Selection (e.g., Substituted Anilines) Synthesis Chemical Synthesis (e.g., Conrad-Limpach) Precursor->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Fig. 1: General workflow for the synthesis and evaluation of quinoline analogs.

Biological Activities of Structural Analogs

Modifications to the this compound scaffold have yielded a diverse library of compounds with significant therapeutic potential. The key areas of activity are summarized below.

Analogs of this scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The substitution pattern on both the quinoline and the 2-phenyl rings plays a critical role in determining potency and selectivity.[6] Studies have shown that some derivatives induce apoptosis and cause cell cycle arrest, primarily in the G2/M phase, suggesting interference with microtubule dynamics.[11][12]

Table 1: Anticancer Activity of Selected 2-Arylquinoline Analogs

Compound/Substitution Cancer Cell Line IC₅₀ (µM) Reference
Quinoline 13 (C-6 subst.) HeLa (Cervical) 8.3 [6]
Quinoline 12 (C-6 subst.) PC3 (Prostate) 31.37 [6]
Quinoline 11 (C-6 subst.) PC3 (Prostate) 34.34 [6]
Compound 5a HL-60 (Leukemia) 19.88 [13]
Compound 5g HL-60 (Leukemia) <50 [13]
Compound 5a (cinnamic acid hybrid) HCT-116 (Colon) 1.89 [12]
Compound 5a (cinnamic acid hybrid) HepG2 (Liver) 4.05 [12]

| Compound 5b (cinnamic acid hybrid) | MCF-7 (Breast) | 8.48 |[12] |

Note: IC₅₀ is the concentration required to inhibit 50% of cell growth.

G Analog Quinolone Analog Microtubules Microtubule Disruption Analog->Microtubules Caspase Caspase Activation Analog->Caspase (Intrinsic/Extrinsic Pathways) G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase->Apoptosis

Fig. 2: Simplified signaling pathway for anticancer activity.

The quinoline framework is famously associated with antimicrobial agents. Analogs of this compound have shown promising activity against both bacteria and fungi. Structure-activity relationship (SAR) studies reveal that the presence of halogens, such as chlorine or bromine at the C-6 position, can significantly enhance antifungal activity.[14][15] The length of alkyl chains substituted at other positions also modulates the antimicrobial potency.[15] The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5]

Table 2: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogs

Compound/Substitution Microorganism Activity (IC₅₀ µg/mL) Reference
Compound 3i (6-chloro, C3-nonyl) Aspergillus flavus 4.60 [15]
Compound 3j (6-bromo, C3-nonyl) Aspergillus flavus 1.05 [15]
Compound 8a M. tuberculosis H37Rv MIC: 9.2–106.4 µM [16]

| Compound 8h | M. tuberculosis H37Rv | MIC: 9.2–106.4 µM |[16] |

Note: IC₅₀ is the half maximal inhibitory concentration; MIC is the Minimum Inhibitory Concentration.

G Analog Quinolone Analog Gyrase Bacterial DNA Gyrase Analog->Gyrase TopoIV Topoisomerase IV Analog->TopoIV Replication DNA Replication & Supercoiling Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death

Fig. 3: Mechanism of antibacterial action via enzyme inhibition.

Specific derivatives have been investigated for their potential as antiviral agents. A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one analogs demonstrated significant activity against the Hepatitis B virus (HBV).[17] These compounds were shown to inhibit the secretion of key viral antigens and suppress the replication of viral DNA.[17]

Table 3: Anti-Hepatitis B Virus (HBV) Activity of a Lead Compound

Activity Measured IC₅₀ (mM) Selectivity Index (SI) Reference
HBsAg Secretion Inhibition 0.010 > 135 [17]
HBeAg Secretion Inhibition 0.026 > 51 [17]

| HBV DNA Replication Inhibition | 0.045 | N/A |[17] |

Note: HBsAg is Hepatitis B surface antigen; HBeAg is Hepatitis B e-antigen.

Key Experimental Protocols

The evaluation of these analogs relies on standardized in vitro assays. The MTT assay is a fundamental method for determining the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[18] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[19][20]

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Appropriate cell culture medium (e.g., RPMI 1640)

  • Test compounds dissolved in DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13][19]

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals. Gently swirl the plate to ensure complete solubilization.[13][19]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[18][19][20]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13]

G Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Quinoline Analogs (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Aspirate Medium & Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Fig. 4: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its structural analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, and antiviral activities. Key structure-activity relationship insights, such as the positive impact of halogenation at the C-6 position, provide a rational basis for the design of next-generation therapeutics.

Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action and potential off-target effects will be crucial for their clinical translation. The continued exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs in oncology and infectious diseases.

References

In Silico Modeling of 6-Chloro-2-phenylquinolin-4-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-phenylquinolin-4-ol is a quinoline derivative with recognized potential for diverse biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the molecular interactions of this compound. We will delve into the established and putative biological targets of this compound, detail the computational protocols for studying its binding mechanisms, and present relevant quantitative data from closely related analogs to inform future research. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action and to guide the rational design of novel therapeutics based on the this compound scaffold.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The subject of this guide, this compound, possesses a chemical structure that suggests potential interactions with various biological macromolecules. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze these interactions at an atomic level, thereby accelerating the drug discovery and development process. This guide will focus on the practical application of these methods to understand the interactions of this compound with its key putative biological targets.

Biological Targets and Rationale for In Silico Analysis

Based on existing literature for quinoline derivatives, the primary biological targets for this compound are hypothesized to be:

  • Tubulin: Many quinoline derivatives are known to inhibit tubulin polymerization, a critical process for cell division, making it a key target in cancer therapy.[2] Molecular docking studies have suggested that compounds similar to this compound can bind to the colchicine binding site on β-tubulin.[2]

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for quinolone-based antibacterial agents.[2] In silico studies can elucidate the binding mode of this compound to these enzymes, aiding in the development of new antibiotics.

  • Phosphatidylinositol 3-kinase (PI3Kα): The PI3K/AKT signaling pathway is often dysregulated in cancer.[3] Derivatives of this compound have been synthesized and evaluated as PI3Kα inhibitors, demonstrating the relevance of this target.[2][4]

In Silico Experimental Protocols

This section provides detailed methodologies for conducting in silico investigations of this compound's interactions with its biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and affinity of this compound to the active sites of tubulin, DNA gyrase, and PI3Kα.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, PDB ID: 4L23 for PI3Kα.[5]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

    • Identify the binding site based on the location of the co-crystallized ligand or through literature information.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the grid box around the active site of the protein.

    • Perform the docking simulation using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

    • Analyze the resulting docking poses and scores (e.g., binding energy in kcal/mol). The top-ranked poses are selected based on the most favorable docking scores and visual inspection of the interactions.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the docked this compound-protein complex and to analyze the detailed intermolecular interactions.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).

    • Run the production MD simulation for an extended period (e.g., 50-100 ns or more) under the NPT ensemble.

  • Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein throughout the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Quantitative Data

Compound IDModification on CarboxamideTarget Cell LineIC50 (µM)[4][6]
16 pyridine-4-ylCaco-237.4
HCT-1168.9
18 Not specified in abstractCaco-250.9
HCT-1163.3
19 Not specified in abstractCaco-217.0
HCT-1165.3
21 Not specified in abstractCaco-218.9
HCT-1164.9

Visualizations

Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Ligand Growth Factor Ligand->RTK CPQO This compound (Proposed Inhibitor) CPQO->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.

Experimental Workflow

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Target Protein Preparation (PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Best Pose Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Stability_Analysis Trajectory & Stability Analysis (RMSD, RMSF) MD_Sim->Stability_Analysis Energy_Analysis Binding Free Energy Calculation (MM/PBSA) MD_Sim->Energy_Analysis

Caption: A generalized workflow for the in silico analysis of ligand-protein interactions.

Logical Relationship

Logical_Relationship cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Potential Molecule This compound Tubulin Tubulin Molecule->Tubulin DNA_Gyrase DNA Gyrase Molecule->DNA_Gyrase PI3K PI3Kα Molecule->PI3K Anticancer Anticancer Activity Tubulin->Anticancer Antibacterial Antibacterial Activity DNA_Gyrase->Antibacterial PI3K->Anticancer

Caption: Logical relationship between this compound, its targets, and potential therapeutic outcomes.

Conclusion

This technical guide outlines a comprehensive in silico approach to investigate the molecular interactions of this compound. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the binding mechanisms of this compound with key biological targets such as tubulin, DNA gyrase, and PI3Kα. The methodologies and data presented herein provide a solid foundation for future computational and experimental studies aimed at developing novel therapeutics based on the quinoline scaffold. The continuous refinement of these in silico models, coupled with experimental validation, will be crucial in unlocking the full therapeutic potential of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic organic compound belonging to the quinoline class.[1] Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides an overview of the potential applications of this compound, along with detailed protocols for its experimental use in research settings. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₀ClNO[1]
Molecular Weight 255.70 g/mol [1]
IUPAC Name 6-chloro-2-phenyl-1H-quinolin-4-one[1]
CAS Number 17282-72-3

Biological Activities and Potential Applications

This compound and related quinoline compounds have demonstrated a range of biological activities, suggesting their potential application in several areas of research and drug development.

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2]

Mechanisms of Action:

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer.[3] Quinoline derivatives have been developed as inhibitors of PI3K, blocking its catalytic activity and downstream signaling.[3][4]

  • Tyrosine Kinase Inhibition (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation.[5] Quinoline-based compounds can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the kinase domain.[5]

  • Tubulin Polymerization Inhibition: Several quinoline derivatives inhibit tubulin polymerization, a crucial process for mitotic spindle formation during cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[2][6]

Quantitative Data on Related Quinoline Derivatives (In Vitro):

CompoundCell LineIC₅₀ (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19Caco-217.0[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19HCT-1165.3[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21Caco-218.9[7]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21HCT-1164.9[7]
Quinoline Derivative 5aMCF-7GI₅₀ = 25-82 nM[5][8]
Quinoline Derivative 5aA-549GI₅₀ = 25-82 nM[5][8]
Quinoline Derivative 6dEGFRIC₅₀ = 0.18[9]
Quinoline Derivative 8bEGFRIC₅₀ = 0.08[9]
Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents. Their mechanism often involves the inhibition of essential bacterial enzymes.

Mechanism of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: Quinolones can inhibit DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and managing the topological state of DNA. This inhibition leads to disruptions in DNA synthesis and ultimately bacterial cell death.

Quantitative Data on Related Quinoxaline Derivatives (In Vitro):

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoxaline derivative 5pS. aureus4[10]
Quinoxaline derivative 5pB. subtilis8[10]
Quinoxaline derivative 5pMRSA8[10]
Quinoxaline derivative 5pE. coli4[10]

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of this compound. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_detection Detection A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions B->C D Treat Cells C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Add DMSO G->H I Read Absorbance at 490nm H->I J Data Analysis I->J Calculate IC50 PI3K_Inhibition_Pathway cluster_PI3K_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Reconstitute Tubulin B Prepare Reaction Mixtures (Tubulin, GTP, Compound) A->B C Baseline Reading at 340nm B->C D Initiate Polymerization (Add GTP, 37°C) C->D E Monitor Absorbance Change D->E F Plot Absorbance vs. Time E->F G Calculate Inhibition % F->G H Determine IC50 G->H

References

Application Notes and Protocols: 6-Chloro-2-phenylquinolin-4-ol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and potential applications of 6-Chloro-2-phenylquinolin-4-ol derivatives in the field of oncology. The focus of recent studies has been on the synthesis and biological evaluation of various analogs of this core structure, which have demonstrated promising anticancer properties. This document details their mechanism of action, summarizes their efficacy, and provides standardized protocols for their investigation.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. Within this family, derivatives of this compound have emerged as a scaffold of significant interest in cancer research. These compounds have been investigated for their potential to inhibit critical signaling pathways involved in tumor growth and proliferation. Notably, research has focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which have shown potent antiproliferative effects against various cancer cell lines.[1][2]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Several derivatives of this compound exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a frequent event in many types of human cancers, making it a prime target for anticancer drug development.[1][3]

The synthesized N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been shown to occupy the binding site of PI3Kα, a key isoform of PI3K.[1] By inhibiting PI3Kα, these compounds prevent the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as the protein kinase B (AKT), leading to the suppression of cell growth and proliferation.[1]

Below is a diagram illustrating the targeted PI3K/AKT signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Compound This compound Derivatives Compound->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Targeted inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

Applications in Cancer Research

Derivatives of this compound have demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data: Antiproliferative Activity

The following table summarizes the reported IC50 values for representative derivatives of this compound against various cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 16 Caco-2Human Epithelial Colorectal Adenocarcinoma37.4[1]
HCT-116Human Colon Carcinoma8.9[1]
Compound 18 Caco-2Human Epithelial Colorectal Adenocarcinoma50.9[1]
HCT-116Human Colon Carcinoma3.3[1]
Compound 19 Caco-2Human Epithelial Colorectal Adenocarcinoma17.0[1]
HCT-116Human Colon Carcinoma5.3[1]
Compound 21 Caco-2Human Epithelial Colorectal Adenocarcinoma18.9[1]
HCT-116Human Colon Carcinoma4.9[1]
Derivative 5a MGC-803Human Gastric Carcinoma-[4]
Bcap-37Human Breast Cancer-[4]
Derivative 5f MGC-803Human Gastric Carcinoma-[4]
Bcap-37Human Breast Cancer-[4]

Note: Specific IC50 values for derivatives 5a and 5f were not provided in the abstract, but they were identified as the most active compounds in the study, inducing apoptosis in MGC-803 and Bcap-37 cells.[4]

Experimental Protocols

The following section outlines a general protocol for evaluating the in vitro anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell lines (e.g., HCT-116, Caco-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h TreatCompound Treat with Serial Dilutions of Test Compound Incubate24h->TreatCompound Incubate48h Incubate for 48-72h TreatCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and Determine IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Future Perspectives

The promising in vitro anticancer activity of this compound derivatives warrants further investigation. Future research directions should include:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.

  • In Vivo Studies: Assessing the efficacy and toxicity of lead compounds in animal models of cancer.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways affected by these compounds.

  • Combination Therapies: Investigating the potential synergistic effects of these derivatives with existing chemotherapeutic agents.

The development of these quinoline-based compounds could lead to novel therapeutic strategies for various types of cancer.

References

6-Chloro-2-phenylquinolin-4-ol: A Versatile Molecular Probe for Cellular Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Its rigid, planar structure, coupled with the presence of a chlorine atom and a phenyl group, confers upon it the ability to interact with a variety of biological targets. This makes it a valuable molecular probe for studying cellular signaling pathways and for screening potential therapeutic agents. The 4-hydroxyquinoline core is a known pharmacophore with demonstrated anticancer, antiviral, and antibacterial properties, often acting through the inhibition of key enzymes or the disruption of essential cellular processes. These application notes provide a comprehensive overview of the utility of this compound as a molecular probe, complete with detailed experimental protocols and a summary of its known biological activities.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₁₀ClNO--INVALID-LINK--
Molecular Weight 255.70 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 17282-72-3--INVALID-LINK--

Biological Activities and Potential Applications

The this compound scaffold has been identified as a privileged structure in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have shown potent inhibitory effects against a range of biological targets.

Anticancer Activity

The primary application of this compound as a molecular probe is in the field of oncology. Its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action include:

  • PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[1] Derivatives of 6-chloro-4-hydroxy-2-quinolone have been shown to be effective inhibitors of PI3Kα.[1][2]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. 2-Phenylquinolin-4-one derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • DNA Gyrase and Topoisomerase Inhibition: The quinolone core is a well-known inhibitor of bacterial DNA gyrase and topoisomerase IV. This mechanism is also being explored for its anticancer potential.

Quantitative Data for Derivatives of this compound in Cancer Cell Lines:

Compound DerivativeCell LineIC₅₀ (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 16Caco-2 (colorectal adenocarcinoma)37.4[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 16HCT-116 (colon carcinoma)8.9[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 18Caco-2 (colorectal adenocarcinoma)50.9[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 18HCT-116 (colon carcinoma)3.3[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19Caco-2 (colorectal adenocarcinoma)17.0[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 19HCT-116 (colon carcinoma)5.3[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21Caco-2 (colorectal adenocarcinoma)18.9[1][2]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative 21HCT-116 (colon carcinoma)4.9[1][2]
Antiviral Activity

Derivatives of the 2-phenylquinoline scaffold have shown promise as broad-spectrum antiviral agents. Notably, they have been investigated for their activity against coronaviruses, including SARS-CoV-2, and Dengue virus.[3][4]

Quantitative Data for 2-Phenylquinoline Derivatives against Viruses:

Compound DerivativeVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-Phenylquinoline derivativeSARS-CoV-26183[3]
2-Phenylquinoline derivative 9jSARS-CoV-25.9>100>16.9[3]
2-Phenylquinoline derivative 6fSARS-CoV-26.1>100>16.4[3]
2-Phenylquinoline derivative 6gSARS-CoV-27.2>100>13.9[3]
Quinoline derivative 1Dengue Virus Serotype 23.0316.065.30[5]
Quinoline derivative 2Dengue Virus Serotype 20.4919.3939.5[5]
Antibacterial Activity

The quinoline core is a well-established antibacterial pharmacophore. 6-Chloro-2-phenylquinoline-4-carboxylic acid, a close analog, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[6]

Quantitative Data for 6-Chloro-2-phenylquinoline-4-carboxylic acid against Bacteria:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15[6]
Escherichia coli12[6]
Bacillus subtilis14[6]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Probe 6-Chloro-2-phenyl- quinolin-4-ol Probe->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

General Experimental Workflow for In Vitro Screening

Experimental_Workflow Start Start CompoundPrep Prepare Stock Solution of This compound in DMSO Start->CompoundPrep Assay Perform Biological Assay CompoundPrep->Assay CellCulture Culture Target Cells (e.g., Cancer Cell Lines) CellCulture->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Assay->Cytotoxicity Anticancer EnzymeInhibition Enzyme Inhibition Assay (e.g., PI3K Kinase Assay) Assay->EnzymeInhibition Mechanism ViralPlaque Viral Plaque Reduction Assay Assay->ViralPlaque Antiviral DataAnalysis Data Analysis and Determination of IC₅₀/EC₅₀/MIC Cytotoxicity->DataAnalysis EnzymeInhibition->DataAnalysis ViralPlaque->DataAnalysis End End DataAnalysis->End

Caption: A general workflow for the in vitro biological evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target cancer cell line (e.g., HCT-116, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: PI3Kα Inhibition Assay (In Vitro Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of this compound against PI3Kα.

Materials:

  • This compound

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P₂ substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in kinase reaction buffer.

    • Prepare a solution of PI3Kα enzyme and PI(4,5)P₂ substrate in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • 5 µL of the compound dilution (or vehicle control).

      • 5 µL of the enzyme/substrate mixture.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™ Assay):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Protocol 3: Antibacterial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising molecular probe with a wide range of potential applications in biomedical research and drug discovery. Its demonstrated activity against key cellular targets involved in cancer, viral infections, and bacterial growth underscores its value as a tool for elucidating disease mechanisms and for identifying novel therapeutic leads. The protocols provided herein offer a starting point for researchers to explore the multifaceted biological activities of this versatile compound. Further derivatization of the this compound scaffold may lead to the development of even more potent and selective molecular probes and therapeutic agents.

References

Application Notes & Protocols for the Analysis of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-Chloro-2-phenylquinolin-4-ol, a quinoline derivative of interest in pharmaceutical research and development. The following protocols are based on established analytical techniques for similar compounds and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely accessible method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[1][2][3] This technique separates the analyte from impurities and degradation products based on its polarity, followed by detection based on its UV absorbance.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution from 200-400 nm. Based on the quinoline structure, a wavelength in the range of 230-260 nm is expected.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract the active ingredient with a known volume of a suitable solvent. Filter the extract through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Hypothetical Quantitative Data for HPLC-UV Method

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][4][5][6] This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 256.0). Product ions for quantification and qualification will need to be determined by infusing a standard solution and performing a product ion scan.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation (for Biological Matrices):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol using a suitable sorbent (e.g., a mixed-mode cation exchange polymer) can be developed.

    • Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to the internal standard.

    • A calibration curve is constructed using matrix-matched standards.

Hypothetical Quantitative Data for LC-MS/MS Method

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for the analysis of this compound, especially for assessing volatile impurities.[7][8] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 - 280 °C.

    • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the elution of the analyte.

  • Derivatization (if necessary): Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify unknown impurities or Selected Ion Monitoring (SIM) for targeted quantification.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., ethyl acetate or toluene) and derivatized if required before injection.[7][8]

Hypothetical Quantitative Data for GC-MS Method

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Bulk Substance Bulk Substance Dissolution Dissolution Bulk Substance->Dissolution Formulation Formulation Extraction Extraction Formulation->Extraction Biological Matrix Biological Matrix Protein Precipitation/SPE Protein Precipitation/SPE Biological Matrix->Protein Precipitation/SPE HPLC-UV HPLC-UV Dissolution->HPLC-UV GC-MS GC-MS Dissolution->GC-MS Extraction->HPLC-UV LC-MS/MS LC-MS/MS Protein Precipitation/SPE->LC-MS/MS Quantification Quantification HPLC-UV->Quantification LC-MS/MS->Quantification GC-MS->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: General experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound Matrix Sample Matrix (Bulk, Formulation, Biological) Analyte->Matrix Method Analytical Technique Matrix->Method Choice depends on required sensitivity & selectivity Data Quantitative Results Method->Data

Caption: Logical relationship between the analyte, sample matrix, and analytical method selection.

References

Application Notes and Protocols for High-Throughput Screening Assays with 6-Chloro-2-phenylquinolin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-chloro-2-phenylquinolin-4-ol and its derivatives in high-throughput screening (HTS) for drug discovery, with a particular focus on cancer research. The protocols detailed below are designed to be adapted for HTS platforms.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Quinoline derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. The planar structure of the quinoline ring allows for interactions with various biological macromolecules, such as enzymes and receptors, through mechanisms like π–π stacking and hydrogen bonding.[1]

Application in Oncology: Targeting the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a common event in many types of cancer, making PI3K an attractive target for the development of novel anticancer therapies.[1] Derivatives of this compound have shown promise as inhibitors of PI3Kα, a key isoform of PI3K.

Quantitative Data: Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity against human colon cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

Compound IDCaco-2 (IC50 in µM)HCT-116 (IC50 in µM)
16 37.48.9
18 50.93.3
19 17.05.3
21 18.94.9
Data sourced from Molecules (2020)[1][2]

The differential activity observed between the Caco-2 (wild-type PI3Kα) and HCT-116 (mutant PI3Kα) cell lines suggests that these compounds may have enhanced activity against cancer cells with specific PI3Kα mutations.[1]

Signaling Pathway Diagram: PI3K/AKT/mTOR Pathway

The following diagram illustrates the central role of PI3K in cell signaling and the points of inhibition by targeted therapies.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K inhibits

Caption: PI3K signaling pathway and inhibition point.

Experimental Protocol: High-Throughput Cell Viability Assay for PI3K Inhibitors

This protocol is designed for a 384-well plate format suitable for HTS to identify inhibitors of cancer cell proliferation.

1. Cell Culture and Seeding:

  • Culture human colon cancer cell lines (e.g., HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Harvest cells using trypsin-EDTA and resuspend in fresh media to a density of 2 x 10^5 cells/mL.
  • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a clear-bottom 384-well plate (5,000 cells/well).
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound or its derivatives in 100% DMSO.
  • Create a dilution series of the compound in culture media. The final DMSO concentration in the assay should not exceed 0.5%.
  • Remove the culture media from the cell plate and add 25 µL of the compound dilutions to the respective wells. Include wells with vehicle control (media with DMSO) and a positive control (a known PI3K inhibitor).
  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

3. Cell Viability Measurement (Using Resazurin Assay):

  • Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).
  • Add 5 µL of the resazurin solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, protected from light.
  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

4. Data Analysis:

  • Subtract the background fluorescence (media only wells).
  • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
  • Plot the percentage of cell viability against the logarithm of the compound concentration.
  • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Workflow Diagram: HTS for PI3K Inhibitors

HTS_Workflow Start Start Cell_Seeding Seed Cancer Cells (e.g., HCT-116) in 384-well plates Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add this compound Derivatives (serial dilutions) Incubation1->Compound_Addition Incubation2 Incubate 72h Compound_Addition->Incubation2 Resazurin_Addition Add Resazurin Reagent Incubation2->Resazurin_Addition Incubation3 Incubate 2-4h Resazurin_Addition->Incubation3 Fluorescence_Reading Read Fluorescence (Ex: 560nm, Em: 590nm) Incubation3->Fluorescence_Reading Data_Analysis Data Analysis: - Normalization - IC50 Calculation Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow.

Application in Oncology: Targeting Dihydroorotate Dehydrogenase (DHODH)

Experimental Protocol: High-Throughput Enzymatic Assay for DHODH Inhibition

This protocol describes a biochemical assay to screen for inhibitors of DHODH activity in a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
  • Enzyme Solution: Recombinant human DHODH in assay buffer.
  • Substrate Solution: L-dihydroorotic acid in assay buffer.
  • Electron Acceptor Solution: Decylubiquinone and 2,6-dichloroindophenol (DCIP) in assay buffer.
  • Test Compound: this compound or derivatives dissolved in DMSO.

2. Assay Procedure:

  • Dispense 1 µL of the test compound solution at various concentrations into the wells of a 384-well plate.
  • Add 20 µL of the DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the reaction by adding a 20 µL mixture of the substrate and electron acceptor solutions.
  • Immediately measure the decrease in absorbance of DCIP at 600 nm every 30 seconds for 15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve for each well.
  • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the percentage of DHODH inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value using a non-linear regression analysis.

Logical Relationship Diagram: DHODH Inhibition and Cellular Effects

DHODH_Inhibition Compound This compound (or derivative) DHODH DHODH Compound->DHODH inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Synthesis catalyzes Nucleotide_Pool Decreased Pyrimidine Nucleotide Pool Pyrimidine_Synthesis->Nucleotide_Pool DNA_RNA_Synthesis Inhibition of DNA & RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for DHODH inhibitors.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. The provided protocols for high-throughput screening assays targeting PI3K and DHODH offer a starting point for researchers to explore the potential of these compounds in drug discovery campaigns. The adaptability of these assays to HTS formats allows for the rapid screening of large compound libraries to identify potent and selective inhibitors. Further investigation into the structure-activity relationship of this class of compounds is warranted to optimize their therapeutic potential.

References

Application Notes and Protocols for the Development of 6-Chloro-2-phenylquinolin-4-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of 6-Chloro-2-phenylquinolin-4-ol derivatives. Detailed protocols for key experiments are included to facilitate the discovery and development of novel therapeutic agents based on this privileged scaffold.

Application Notes

Introduction

This compound and its analogs represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The quinoline core is a well-established pharmacophore found in numerous approved drugs. The presence of a chlorine atom at the 6-position and a phenyl group at the 2-position of the quinolin-4-ol scaffold has been shown to be a key determinant for various pharmacological effects, making this a promising starting point for drug discovery campaigns.[1] These derivatives have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3][4]

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[1][5]

2.1. Mechanisms of Action:

  • Tyrosine Kinase Inhibition: Several derivatives have shown inhibitory activity against key tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). By competing with ATP for binding to the kinase domain, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[1]

  • PI3K Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives have been shown to target the PI3Kα isoform, leading to the inhibition of cancer cell growth.[6][7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind to the colchicine binding site on β-tubulin.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[1]

2.2. Structure-Activity Relationship (SAR) Highlights:

  • The chlorine atom at the 6-position is often associated with enhanced anticancer activity.[1]

  • Substitutions on the N-phenyl-carboxamide moiety at the 3-position of the quinolone core significantly influence antiproliferative activity against colon cancer cell lines.[6][7]

  • The planar aromatic system of the quinoline scaffold facilitates crucial π–π stacking and hydrogen bonding interactions with biological targets.[1]

Quantitative Data Summary: Anticancer Activity

Compound IDModificationCell LineIC50 (µM)Reference
16 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativeCaco-237.4[6][7]
HCT-1168.9[6][7]
18 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativeCaco-250.9[6][7]
HCT-1163.3[6][7]
19 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativeCaco-217.0[6][7]
HCT-1165.3[6][7]
21 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivativeCaco-218.9[6][7]
HCT-1164.9[6][7]
Anti-inflammatory Applications

The quinoline scaffold is also a promising template for the development of novel anti-inflammatory agents.

3.1. Mechanism of Action:

  • COX-2 Inhibition: Certain phenyl quinoline phenol derivatives have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.[3]

Quantitative Data Summary: Anti-inflammatory Activity

Compound IDModificationAssayIC50 (µM)Reference
4f 2-(4-phenylquinoline-2-yl)phenol derivativeHRBC membrane stabilization0.064[3]
4h 2-(4-phenylquinoline-2-yl)phenol derivativeCOX-2 Enzyme Inhibition0.026[3]
HRBC membrane stabilization0.021[3]
4j 2-(4-phenylquinoline-2-yl)phenol derivativeCOX-2 Enzyme Inhibition0.102[3]
HRBC membrane stabilization0.092[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core structure, which can be further modified. The Gould-Jacobs reaction is a common and effective method for synthesizing 4-hydroxyquinolines.[1]

Materials:

  • 4-Chloroaniline

  • Ethyl benzoylacetate

  • Polyphosphoric acid (PPA) or Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 4-chloroaniline and ethyl benzoylacetate. Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Method A (Polyphosphoric Acid): Cool the reaction mixture and add polyphosphoric acid. Heat the mixture to 240-250°C for 1-2 hours until the cyclization is complete (monitored by TLC).

    • Method B (Diphenyl Ether): Add the condensation product to high-boiling diphenyl ether and heat to reflux (approximately 250°C) for 30-60 minutes.

  • Work-up:

    • For Method A, pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • For Method B, allow the mixture to cool, and the product will precipitate.

  • Isolation and Purification:

    • Filter the precipitated solid and wash with water and then a small amount of cold ethanol.

    • Neutralize the filtrate with a sodium bicarbonate solution to precipitate any remaining product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization:

  • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 4-Chloroaniline + Ethyl Benzoylacetate Condensation Condensation (140-150°C) Reactants->Condensation Cyclization Cyclization (PPA or Diphenyl Ether, 250°C) Condensation->Cyclization Workup Work-up (Ice/Water) Cyclization->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I PI3K_Signaling_Pathway cluster_pathway PI3K Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Inhibitor This compound Derivative Inhibitor->PI3K inhibits

References

Application Notes and Protocols for the Friedländer Condensation Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedländer condensation is a cornerstone reaction in synthetic organic chemistry for the formation of quinoline and its derivatives, structures that are prevalent in a vast array of pharmaceuticals and biologically active compounds. This application note provides a detailed protocol for the Friedländer synthesis, offering insights into various catalytic systems and reaction conditions. The document includes a comprehensive data summary table for easy comparison of different methodologies, a step-by-step experimental protocol, and visual diagrams to elucidate the reaction workflow and mechanism.

Introduction

Discovered by Paul Friedländer in 1882, the Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or ester.[1][2] This reaction can be catalyzed by acids, bases, or proceed under neutral or solvent-free conditions, making it a versatile method for the synthesis of polysubstituted quinolines.[1][3] The quinoline scaffold is a key structural motif in numerous therapeutic agents, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties. Consequently, the development of efficient and environmentally benign Friedländer condensation protocols is of significant interest to the drug development community.

Reaction Mechanism and Workflow

The mechanism of the Friedländer condensation typically proceeds through an initial aldol condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and subsequent dehydration to afford the quinoline product.[1] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol-type reaction and dehydration. The specific mechanism can be influenced by the reaction conditions and the nature of the substrates and catalysts employed.

The general workflow for the Friedländer synthesis is depicted below:

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start Reagents Select 2-Aminoaryl Aldehyde/Ketone and α-Methylene Compound Start->Reagents 1. Substrate Selection Catalyst Choose Catalyst and Solvent System Reagents->Catalyst 2. Condition Selection Mixing Combine Reactants, Catalyst, and Solvent Heating Heat Reaction Mixture (if required) Mixing->Heating 3. Reaction Setup Monitoring Monitor Reaction Progress (e.g., by TLC) Heating->Monitoring 4. Incubation Quench Quench Reaction and Remove Catalyst Extraction Extract Product Quench->Extraction 5. Isolation Purification Purify by Recrystallization or Chromatography Extraction->Purification 6. Purification Characterization Characterize Product (NMR, MS, etc.) End End Characterization->End 7. Final Product

Caption: General experimental workflow for the Friedländer condensation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the Friedländer synthesis. Below is a summary of various reported methods, providing a comparative overview for researchers to select the most suitable protocol for their specific needs.

2-Aminoaryl Ketoneα-Methylene CompoundCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateNoneWater703 h97[4]
2-Amino-5-chlorobenzophenoneDimedoneP2O5/SiO2 (30% w/w)None8015-40 min77-95
2-AminobenzophenoneAcetylacetoneFluorescein (0.5)EthanolRT8 min96[5]
2-AminoacetophenoneEthyl acetoacetateAmberlyst-15EthanolRefluxN/AGood[6]
2-Aminoaryl ketonesα-Methylene ketonesPEG-SO3HWater60N/AGood to Excellent[6]
2-Aminoaryl ketonesCarbonyl compoundsTBBDAWater1005 h94[3]
2-Aminoaryl ketonesCarbonyl compoundsTBBDANone1003 h92[3]

Experimental Protocols

This section provides a detailed, representative protocol for the Friedländer synthesis. Researchers should note that optimization of reactant ratios, catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Catalyst-Free Friedländer Synthesis in Water[4]

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Deionized water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture for TLC

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane eluent).

  • Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the purified quinoline derivative by appropriate analytical methods (e.g., NMR, MS).

Protocol 2: Solvent-Free Friedländer Synthesis using P2O5/SiO2[5]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone, 2 mmol)

  • Active methylene compound (e.g., dimedone, 3 mmol)

  • Silica-supported phosphorus pentoxide (P2O5/SiO2, 30% w/w, 0.4 g)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate/hexane mixture for TLC

  • Apparatus for work-up and purification

Procedure:

  • In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (2 mmol), the active methylene compound (3 mmol), and P2O5/SiO2 (0.4 g).

  • Heat the solvent-free mixture to 80 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 15-40 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and stir for 5 minutes.

  • Filter the solid catalyst and wash it with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent to afford the pure quinoline product.

  • Characterize the final product using spectroscopic techniques.

Signaling Pathways and Logical Relationships

The core of the Friedländer condensation involves the formation of new carbon-carbon and carbon-nitrogen bonds to construct the quinoline ring system. The logical relationship between the reactants and the product is illustrated below.

Friedlander_Mechanism Reactant_A 2-Aminoaryl Aldehyde/Ketone Intermediate_1 Aldol Adduct or Schiff Base Intermediate Reactant_A->Intermediate_1 Condensation Reactant_B α-Methylene Compound Reactant_B->Intermediate_1 Product Substituted Quinoline Intermediate_1->Product Intramolecular Cyclization & Dehydration

Caption: Reactant to product relationship in the Friedländer synthesis.

Conclusion

The Friedländer condensation remains a highly relevant and powerful tool for the synthesis of quinolines. The methodologies presented in this application note, from catalyst-free aqueous conditions to efficient solvent-free protocols, offer a range of options for researchers in academia and industry. The choice of a specific protocol will depend on the desired substitution pattern of the quinoline, scalability, and green chemistry considerations. The provided data and protocols serve as a valuable resource for the efficient synthesis of quinoline derivatives for applications in drug discovery and materials science.

References

Application of Quinolin-4-ones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This document provides detailed application notes on the diverse therapeutic applications of quinolin-4-ones, supported by quantitative data and comprehensive experimental protocols for their synthesis and biological evaluation.

Anticancer Applications

Quinolin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways such as PI3K/Akt, and induction of apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinolin-4-one derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 2-Phenyl-4-quinoloneA-549 (Lung)<1.0[1]
1b 2-Phenyl-4-quinoloneHCT-8 (Colon)<1.0[1]
1c 2-Phenyl-4-quinoloneRPMI-7951 (Melanoma)<1.0[1]
2a Quinoline-chalconeMGC-803 (Gastric)1.38[2]
2b Quinoline-chalconeHCT-116 (Colon)5.34[2]
2c Quinoline-chalconeMCF-7 (Breast)5.21[2]
3 Quinoline-indoleHepG2 (Liver)0.002 - 0.011[1]
4 4-AnilinoquinolineVarious0.0015 - 0.0039[1]
Signaling Pathway: Inhibition of Tubulin Polymerization

Certain quinolin-4-one derivatives exert their anticancer effects by disrupting the dynamics of microtubule formation, which is crucial for cell division. They bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Quinolin-4-one Quinolin-4-one Tubulin dimers (α/β) Tubulin dimers (α/β) Quinolin-4-one->Tubulin dimers (α/β) binds to Microtubule Microtubule Tubulin dimers (α/β)->Microtubule polymerization inhibited Mitotic spindle formation Mitotic spindle formation Microtubule->Mitotic spindle formation disruption of G2/M phase arrest G2/M phase arrest Mitotic spindle formation->G2/M phase arrest leads to Apoptosis Apoptosis G2/M phase arrest->Apoptosis induces

Quinolin-4-one mediated inhibition of tubulin polymerization.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of quinolin-4-one derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Quinolin-4-one derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinolin-4-one derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antibacterial Applications

Fluoroquinolones, a major class of antibiotics, are characterized by a quinolin-4-one core structure. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting essential enzymes involved in DNA replication.

Quantitative Data for Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, for representative fluoroquinolones.

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.125 - 1.0[3]
Ciprofloxacin FluoroquinoloneEscherichia coli≤0.008 - 0.5[3]
Norfloxacin FluoroquinoloneStaphylococcus aureus0.5 - 4.0[4]
Norfloxacin FluoroquinoloneEscherichia coli0.03 - 0.25[4]
Compound 5d Quinolone HybridStaphylococcus aureus0.125 - 8[3]
Compound 5d Quinolone HybridGram-negative strains0.125 - 8[3]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones inhibit bacterial DNA synthesis by forming a stable complex with DNA and the bacterial enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[4][5]

G cluster_0 Gram-negative Bacteria cluster_1 Gram-positive Bacteria Fluoroquinolone_neg Fluoroquinolone DNA gyrase DNA gyrase Fluoroquinolone_neg->DNA gyrase inhibits DNA replication_neg DNA Replication DNA gyrase->DNA replication_neg blocks Cell death_neg Cell Death DNA replication_neg->Cell death_neg leads to Fluoroquinolone_pos Fluoroquinolone Topoisomerase IV Topoisomerase IV Fluoroquinolone_pos->Topoisomerase IV inhibits DNA replication_pos DNA Replication Topoisomerase IV->DNA replication_pos blocks Cell death_pos Cell Death DNA replication_pos->Cell death_pos leads to

Mechanism of action of fluoroquinolones.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of quinolin-4-one derivatives using the broth microdilution method.[6][7]

Materials:

  • Quinolin-4-one derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the quinolin-4-one derivatives in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

Recent studies have highlighted the potential of quinolin-4-one derivatives as antiviral agents, with notable activity against viruses such as SARS-CoV-2 and Dengue virus.

Quantitative Data for Antiviral Activity

The following table shows the half-maximal effective concentration (EC50) values for some quinolin-4-one derivatives against SARS-CoV-2.

Compound IDDerivative ClassVirusCell LineEC50 (µM)Reference
Compound 1 Quinoline-basedSARS-CoV-2Vero 761.5 ± 1.0[8]
Compound 2 Quinoline-basedSARS-CoV-2Caco-25.9 ± 3.2[8]
Chloroquine 4-AminoquinolineSARS-CoV-2Vero E61.13[9]
Hydroxychloroquine 4-AminoquinolineSARS-CoV-2Vero E60.72[9]
C7 Quinazolin-4-oneSARS-CoV-2Vero E61.10 ± 0.12[10]
Mechanism of Action against SARS-CoV-2

The antiviral mechanism of some quinoline derivatives against SARS-CoV-2 is thought to involve the inhibition of viral entry into host cells by interfering with endosomal acidification and the glycosylation of the ACE2 receptor.[8][11] Others may directly inhibit viral enzymes like the main protease (Mpro).[10]

G Quinoline derivative Quinoline derivative Endosome Endosome Quinoline derivative->Endosome increases pH ACE2 receptor ACE2 receptor Quinoline derivative->ACE2 receptor inhibits glycosylation Viral Entry Viral Entry Endosome->Viral Entry inhibits fusion ACE2 receptor->Viral Entry prevents binding Viral Replication Viral Replication Viral Entry->Viral Replication blocked

Antiviral mechanism of quinoline derivatives against SARS-CoV-2.
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)

This protocol describes the evaluation of the antiviral activity of quinolin-4-one derivatives by measuring the reduction of the viral cytopathic effect (CPE).[1][9]

Materials:

  • Quinolin-4-one derivatives

  • Virus stock (e.g., SARS-CoV-2)

  • Host cell line (e.g., Vero E6)

  • Eagle's Minimum Essential Medium (EMEM) with 2% FBS

  • 96-well plates

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Discard the culture medium and add 100 µL of medium containing serial dilutions of the test compounds. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 3-4 days).

  • Cell Viability Staining: Discard the supernatant, wash the cells with PBS, and stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Wash the plates to remove excess stain and add methanol to solubilize the stain. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control and determine the EC50 value.

Anti-inflammatory Applications

Quinolin-4-one derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of quinolin-4-one derivatives in the carrageenan-induced paw edema model.

Compound IDDerivative ClassDose (mg/kg)Inhibition of Edema (%)Reference
3g Oxa-diaza-anthracen-one5063.19[12]
6d Tetraaza-cyclopenta[a]anthracene5068.28[12]
Ibuprofen (Ref.) NSAID50~50-60[12]
Compound 21 Thiazolidinone-quinazolin-4-one5032.5[13]
Signaling Pathway: Inhibition of NF-κB Pathway

Some quinolin-4-one derivatives can suppress inflammation by inhibiting the activation of the NF-κB signaling pathway.[14][15] This pathway is a central regulator of the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation Quinolin-4-one Quinolin-4-one Quinolin-4-one->IKK inhibits

Inhibition of the NF-κB signaling pathway by quinolin-4-ones.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a common in vivo model to evaluate the anti-inflammatory activity of quinolin-4-one derivatives.[2][16][17]

Materials:

  • Quinolin-4-one derivatives

  • Carrageenan (1% w/v in saline)

  • Male Wistar rats (150-200 g)

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): a control group, a positive control group (indomethacin, 10 mg/kg), and test groups receiving different doses of the quinolin-4-one derivatives.

  • Compound Administration: Administer the test compounds and indomethacin orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The quinolin-4-one scaffold represents a versatile and valuable platform for the development of new therapeutic agents. The diverse biological activities and amenability to chemical modification make these compounds highly attractive for medicinal chemists. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel quinolin-4-one-based drugs. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of more potent and selective drug candidates for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-2-phenylquinolin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the this compound scaffold are the Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer reactions. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and potential for side products. Modern approaches, such as microwave-assisted synthesis, have also been employed to improve reaction times and yields.

Q2: I am experiencing low yields in my Conrad-Limpach synthesis. What are the likely causes?

A2: Low yields in the Conrad-Limpach synthesis are often attributed to several factors. One of the most critical is the cyclization temperature. This reaction typically requires high temperatures, often exceeding 250°C, to facilitate the intramolecular cyclization.[1][2] Insufficient temperature can lead to incomplete reaction. The choice of solvent is also crucial; high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve yields compared to solvent-free conditions.[1][2] Additionally, the purity of the starting materials, 4-chloroaniline and ethyl benzoylacetate, is important, as impurities can interfere with the reaction.

Q3: What are the typical side products I might encounter during the synthesis of this compound?

A3: In the Conrad-Limpach synthesis, a potential side product is the isomeric 2-hydroxyquinoline, which can form if the initial condensation occurs at the ester group of the β-ketoester instead of the keto group.[2] In the Gould-Jacobs reaction, incomplete hydrolysis or decarboxylation can lead to the corresponding 3-carboxy or 3-carbalkoxy derivatives as impurities.[3][4] The Friedländer synthesis can be prone to aldol condensation of the ketone reactant as a side reaction, especially under basic conditions.[5]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization need to be determined empirically, but polar solvents like ethanol, methanol, or acetic acid are often good starting points. For more challenging purifications, column chromatography on silica gel may be necessary. A solvent system with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used for elution.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Yes, microwave-assisted synthesis is a promising green chemistry approach.[6] It can dramatically reduce reaction times and often leads to higher yields with cleaner reaction profiles compared to conventional heating.[7] Solvent-free reactions or the use of recyclable catalysts are other areas of investigation to make the synthesis more environmentally benign.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature (Conrad-Limpach/Gould-Jacobs) Ensure the reaction temperature for the cyclization step is sufficiently high (typically >250°C). Use a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to maintain a consistent and high temperature.[1][2]
Improper Reaction Conditions (Friedländer/Camps) For the Friedländer synthesis, optimize the catalyst (acid or base) concentration. For the Camps cyclization, ensure the use of a suitable base (e.g., sodium hydroxide) to promote the intramolecular condensation.[1]
Poor Quality Starting Materials Verify the purity of your starting materials (e.g., 4-chloroaniline, 2-amino-5-chlorobenzophenone, ethyl benzoylacetate) by techniques like NMR or melting point analysis. Impurities can inhibit the reaction.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with some of the condensation steps.
Inefficient Mixing For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Issue 2: Presence of Significant Impurities in the Product
Potential Cause Troubleshooting Steps
Formation of Isomeric Byproducts In the Conrad-Limpach synthesis, lower reaction temperatures during the initial condensation can favor the desired kinetic product over the thermodynamic Knorr-type product.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
Side Reactions (e.g., Aldol Condensation) In the Friedländer synthesis, using milder reaction conditions or protecting groups on the ketone can minimize self-condensation.[5]
Degradation of Product Prolonged exposure to very high temperatures can sometimes lead to product degradation. Optimize the reaction time to maximize yield without significant degradation.

Experimental Protocols

Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.

Step 1: Condensation

  • In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at a moderate temperature (around 100-120°C) for 1-2 hours to form the intermediate β-anilinoacrylate. The progress of this step can be monitored by TLC.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 250-260°C) and maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.

  • The product will precipitate upon cooling.

Step 3: Purification

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Quinolin-4-ol Synthesis

Synthetic Method Typical Starting Materials Typical Reaction Temperature Common Solvents/Catalysts Reported Yield Range (General)
Conrad-Limpach Aniline derivative, β-ketoester>250°C (cyclization)High-boiling solvents (e.g., diphenyl ether), Acid catalystModerate to High[1][2]
Gould-Jacobs Aniline derivative, alkoxymethylenemalonate>250°C (cyclization)High-boiling solvents (e.g., diphenyl ether)Moderate to High[3][4]
Camps Cyclization o-AcylaminoacetophenoneVaries (often with base)Basic conditions (e.g., NaOH)Good to Excellent[1]
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, compound with α-methylene group80-120°CAcid or base catalystModerate to High[5][8]
Microwave-Assisted Varies depending on the core reaction80-160°COften solvent-free or in polar solventsOften higher than conventional methods[6][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-Chloroaniline, Ethyl Benzoylacetate) condensation Condensation start->condensation Acid Catalyst ~120°C cyclization Cyclization condensation->cyclization High Temperature >250°C crude_product Crude Product cyclization->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield Issue temp Check Cyclization Temperature start->temp solvent Evaluate Solvent Choice start->solvent materials Verify Starting Material Purity start->materials time Optimize Reaction Time start->time solution_temp Increase Temperature (>250°C) temp->solution_temp If too low solution_solvent Use High-Boiling Inert Solvent solvent->solution_solvent If inadequate solution_materials Purify Starting Materials materials->solution_materials If impure solution_time Monitor with TLC to Avoid Degradation time->solution_time If suboptimal

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Crystallization of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on procedures for structurally similar quinoline derivatives, a good starting point for solvent screening includes chlorinated solvents, alkanes, and alcohols. Specifically, combinations such as dichloromethane/hexane have been used for related compounds. Ethanol and dimethylformamide (DMF) are also potential single-solvent options. A systematic solvent screen is recommended to identify the optimal conditions for your specific material.

Q2: How can I improve the purity of my this compound sample?

A2: Recrystallization is a primary method for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, which promotes the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical for effective purification. Additionally, techniques like charcoal treatment can be employed to remove colored impurities.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. To resolve this, you can try using a larger volume of the solvent, a different solvent system, or cooling the solution more slowly to allow crystallization to occur at a lower temperature.

Q4: What is the impact of pH on the crystallization of this compound?

A4: As a quinolinol derivative, this compound possesses acidic and basic functionalities, making its solubility pH-dependent. Changes in pH can significantly alter the charge state of the molecule, thereby affecting its solubility and the kinetics of nucleation and crystal growth. It is crucial to control the pH of the crystallization medium to ensure reproducibility. For quinoline compounds, adjusting the pH away from the isoelectric point generally increases solubility, which can be leveraged to control the rate of crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - The compound is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Slowly evaporate the solvent to increase the concentration.- Try a different solvent or a mixture of solvents.- Scratch the inside of the flask with a glass rod to induce nucleation.- Introduce a seed crystal of the compound.
"Oiling Out" - The solution is supersaturated at a temperature above the compound's melting point.- High concentration of impurities lowering the melting point.- Re-heat the solution and add more solvent to decrease the saturation level.- Cool the solution at a much slower rate.- Use a solvent with a lower boiling point.- Purify the material further before crystallization.
Poor Crystal Yield - Too much solvent was used.- The cooling process was too rapid, leaving a significant amount of the compound in the mother liquor.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Optimize the solvent volume in subsequent experiments.- Allow for a longer and slower cooling period.
Formation of Amorphous Solid - The solution was cooled too quickly.- Presence of impurities inhibiting ordered crystal lattice formation.- Re-dissolve the solid and allow it to crystallize more slowly.- Ensure the starting material is of high purity. Consider a pre-purification step if necessary.
Discolored Crystals - Presence of colored impurities.- Treat the hot solution with activated charcoal before filtration and crystallization.

Data Presentation

Solvent Screening for Crystallization

Due to the limited availability of specific quantitative solubility data for this compound, a qualitative guide for solvent selection is provided based on general principles and data for related compounds.

Solvent Relative Polarity Anticipated Solubility of this compound Potential Use in Crystallization
Hexane0.009LowGood as an anti-solvent.
Toluene0.099ModeratePotentially a good single solvent for slow evaporation.
Dichloromethane0.309HighGood as a primary solvent in a solvent/anti-solvent system.
Acetone0.355HighMay be too good of a solvent, but could be used for initial dissolution.
Ethyl Acetate0.228Moderate to HighA potential candidate for single-solvent recrystallization.
Ethanol0.654Moderate to HighA potential candidate for single-solvent recrystallization, especially upon cooling.
Methanol0.762Moderate to HighSimilar to ethanol, good for recrystallization upon cooling.
Dimethylformamide (DMF)0.386HighLikely a good solvent for dissolving the compound; may require an anti-solvent for crystallization.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol for Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., hexane) dropwise to the stirred solution until it becomes slightly turbid (cloudy).

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the solution becomes clear again. Allow the solution to stand undisturbed. Slow evaporation of the more volatile solvent can also induce crystallization.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, isolate, wash, and dry them as described in the general recrystallization protocol.

Visualizations

G Troubleshooting Crystallization Workflow start Start with Crude This compound solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Hot Solvent solvent_screen->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem poor_yield Poor Yield outcome->poor_yield Problem troubleshoot_no_crystals Troubleshoot: - Add anti-solvent - Evaporate solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Re-heat and add more solvent - Cool slower - Change solvent oiling_out->troubleshoot_oiling troubleshoot_yield Troubleshoot: - Concentrate mother liquor - Optimize solvent volume - Slower cooling poor_yield->troubleshoot_yield troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_yield->cool

Caption: A flowchart for troubleshooting common crystallization issues.

G General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A standard experimental workflow for recrystallization.

common side products in the synthesis of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Conrad-Limpach synthesis, the Friedländer synthesis, and the Camps cyclization. Each method has its own advantages and potential for side product formation.

Q2: What is the primary isomeric impurity I should be aware of?

A2: A common impurity is the formation of the isomeric 6-chloro-2-phenylquinolin-2-ol. This is particularly relevant in the Conrad-Limpach synthesis, where a competing Knorr-type reaction can occur, especially at elevated temperatures.[1]

Q3: Can incomplete reactions lead to significant impurities?

A3: Yes, incomplete cyclization is a potential issue, particularly in the Conrad-Limpach synthesis, which can result in the presence of the uncyclized enamine intermediate as a significant impurity. Unreacted starting materials such as 4-chloroaniline, ethyl benzoylacetate, or 2-amino-5-chlorobenzophenone can also contaminate the final product.

Q4: Are there any other notable side reactions to consider?

A4: In the Friedländer synthesis, self-condensation of the ketone reactant can occur, leading to undesired byproducts.[2] Additionally, depending on the specific precursors and conditions in a Camps cyclization, the formation of an isomeric quinolin-2-one is possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Presence of an Isomeric Impurity (6-Chloro-2-phenylquinolin-2-ol)

Symptoms:

  • The final product shows a second spot on TLC with a similar polarity to the desired product.

  • NMR or Mass Spectrometry data indicates the presence of a compound with the same mass as the product but with different spectral characteristics.

Possible Causes:

  • High Reaction Temperature: In the Conrad-Limpach synthesis, higher temperatures can favor the Knorr pathway, leading to the 2-hydroxy isomer.[1]

  • Acid Catalyst Choice: The type and concentration of the acid catalyst can influence the regioselectivity of the cyclization.

Solutions:

  • Temperature Control: Carefully control the reaction temperature, especially during the cyclization step of the Conrad-Limpach synthesis. Lower temperatures generally favor the formation of the 4-hydroxy isomer.[1]

  • Solvent Selection: The choice of a high-boiling point, inert solvent can help maintain a consistent temperature and improve yields of the desired product in the Conrad-Limpach reaction.[3]

  • Purification:

    • Recrystallization: Carefully select a solvent system for recrystallization that allows for the separation of the two isomers.

    • Chromatography: Column chromatography can be effective in separating the 4-hydroxy and 2-hydroxy isomers. HPLC methods can also be developed for analytical and preparative separations.[4][5]

Problem 2: Incomplete Cyclization and Presence of Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting materials (e.g., 4-chloroaniline, ethyl benzoylacetate, 2-amino-5-chlorobenzophenone).

  • A significant amount of a non-polar intermediate (the enamine in the Conrad-Limpach synthesis) is observed.

  • The overall yield of the desired product is low.

Possible Causes:

  • Insufficient Reaction Time or Temperature: The cyclization step may require prolonged heating at a specific temperature to go to completion.[3]

  • Inefficient Water Removal: In reactions that produce water as a byproduct, inefficient removal can inhibit the reaction equilibrium from proceeding forward.

  • Catalyst Deactivation: The acid or base catalyst may have lost its activity.

Solutions:

  • Optimize Reaction Conditions:

    • Increase the reaction time and/or temperature, monitoring the reaction progress by TLC.

    • Use a Dean-Stark apparatus or a drying agent to effectively remove water.

  • Catalyst Check: Use a fresh or properly stored catalyst.

  • Work-up Procedure: An appropriate aqueous work-up can help remove unreacted water-soluble starting materials and catalyst residues. Subsequent purification by recrystallization or chromatography will be necessary to remove the non-cyclized intermediate.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameChemical StructureCommon Synthetic Route of FormationSuggested Analytical Detection Method
6-Chloro-2-phenylquinolin-2-olIsomer of the target compoundConrad-Limpach (Knorr pathway)TLC, LC-MS, 1H NMR
Ethyl 3-(4-chloroanilino)-3-phenylacrylateEnamine IntermediateConrad-Limpach (incomplete cyclization)TLC, 1H NMR
4-ChloroanilineUnreacted Starting MaterialConrad-LimpachGC-MS, TLC
Ethyl BenzoylacetateUnreacted Starting MaterialConrad-LimpachGC-MS, TLC
2-Amino-5-chlorobenzophenoneUnreacted Starting MaterialFriedländer, Camps CyclizationTLC, LC-MS

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloroaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (typically 240-260°C). The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap and by TLC analysis.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product often precipitates out of the solvent.

  • Purification: Collect the solid product by filtration and wash it with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Friedländer Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and a ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 equivalents) in a solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid).[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst. The product may precipitate upon cooling or after the addition of water.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_friedlander Friedländer Synthesis start_cl 4-Chloroaniline + Ethyl Benzoylacetate intermediate_cl Enamine Intermediate start_cl->intermediate_cl Condensation product_cl This compound intermediate_cl->product_cl Cyclization (Low Temp) side_product_cl 6-Chloro-2-phenylquinolin-2-ol intermediate_cl->side_product_cl Cyclization (High Temp) start_f 2-Amino-5-chlorobenzophenone + Ketone product_f This compound start_f->product_f Base/Acid Catalysis side_product_f Self-condensation Product start_f->side_product_f Side Reaction Troubleshooting_Logic start Problem Observed isomeric_impurity Isomeric Impurity Detected? start->isomeric_impurity incomplete_reaction Incomplete Reaction/ Unreacted Starting Material? start->incomplete_reaction solution_temp Lower Reaction Temperature isomeric_impurity->solution_temp Yes solution_purify_isomer Recrystallize or use Column Chromatography isomeric_impurity->solution_purify_isomer Yes solution_time_temp Increase Reaction Time/Temp incomplete_reaction->solution_time_temp Yes solution_water Improve Water Removal incomplete_reaction->solution_water Yes solution_purify_start Aqueous Work-up & Purification incomplete_reaction->solution_purify_start Yes

References

Technical Support Center: Purification of 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and silica gel column chromatography. Recrystallization is excellent for removing minor impurities if a suitable solvent is found, while column chromatography is better for separating the target compound from significant amounts of impurities with different polarities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Polar protic solvents are generally effective for the recrystallization of quinolin-4-ol derivatives. Methanol and ethanol are the preferred choices due to the moderate polarity of the compound.[1] The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling.

Q3: What is a typical solvent system for purifying this compound by column chromatography?

A3: A common and effective eluent system for purifying quinoline derivatives is a mixture of a nonpolar solvent like n-hexane and a moderately polar solvent like ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the ideal solvent ratio by running a Thin Layer Chromatography (TLC) analysis. For a closely related compound, 6-phenylquinoline, a reported Rf value is 0.25 in a 1:4 ethyl acetate/hexane mixture.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TTC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. The plates are typically visualized under UV light.

Purification Data for Structurally Similar Compounds

The following table summarizes purification data for quinoline derivatives structurally similar to this compound, providing a useful reference for expected outcomes.

CompoundPurification MethodSolvent System/SolventYieldPurity
6-methyl-2-(phenylethynyl)quinoline-3-carbaldehydeColumn Chromatographyn-hexane : ethyl acetate (92:8)91%>95%
methyl 6-methyl-2-(phenylethynyl)quinoline-3-carboxylateColumn Chromatographyn-hexane : ethyl acetate (80:20)84%>95%
6-Chloro-1-methyl-4-phenylquinazolin-4-olRecrystallizationMethanol65-80%>95%
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateRecrystallizationEthanolN/A>98%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general procedure and may require optimization for your specific sample.

  • Dissolution: In a flask, add the crude this compound. Slowly add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general guideline. The eluent ratio should be optimized based on preliminary TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., n-hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elution: Begin the elution with the optimized solvent system (e.g., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under a high vacuum to remove all traces of solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation during Recrystallization - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The cooling process was too rapid.- Try a different recrystallization solvent or a solvent mixture.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly to encourage crystal growth. Gently scratching the inside of the flask can sometimes initiate crystallization.
Product Oiling Out during Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point.- Use a lower-boiling point solvent.- Try to purify the crude product by another method, such as column chromatography, before recrystallization.
Poor Separation in Column Chromatography (Overlapping Spots on TLC) - The chosen eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the sample.- Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) might be necessary.- Repack the column carefully to avoid channels.- Use a larger column or reduce the amount of sample loaded.
Product is Still Impure After Purification - The impurity has a very similar polarity to the product.- The compound might be degrading on the silica gel.- Repeat the purification process. A second recrystallization or column chromatography run can significantly improve purity.- Consider using a different stationary phase for chromatography (e.g., alumina) or deactivating the silica gel with triethylamine if the compound is basic.
Low Recovery from Column Chromatography - The compound is highly adsorbed onto the silica gel.- Some of the product was lost during solvent evaporation.- Gradually increase the polarity of the eluent to ensure all the product is eluted from the column.- Be careful during the evaporation step, especially with volatile compounds.

Visual Workflows

Purification_Troubleshooting_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis decision_impurities Nature of Impurities? tlc_analysis->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Minor Impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Major/Multiple Impurities check_purity_recrystallization Check Purity (TLC/NMR) recrystallization->check_purity_recrystallization check_purity_column Check Purity (TLC/NMR) column_chromatography->check_purity_column pure_product Pure Product check_purity_recrystallization->pure_product Pure troubleshoot Troubleshoot Issue check_purity_recrystallization->troubleshoot Impure check_purity_column->pure_product Pure check_purity_column->troubleshoot Impure troubleshoot->tlc_analysis Re-evaluate

Caption: A troubleshooting workflow for the purification of this compound.

Experimental_Purification_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification Steps cluster_analysis Analysis crude_product Crude Reaction Mixture extraction Solvent Extraction & Washing crude_product->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotovap) drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity & Identity Confirmation (TLC, NMR, MS) recrystallization->purity_check final_product Pure Crystalline Product purity_check->final_product

Caption: A typical experimental workflow for the purification of organic compounds.

References

minimizing off-target effects of 6-Chloro-2-phenylquinolin-4-ol in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Chloro-2-phenylquinolin-4-ol in cellular experiments, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule belonging to the quinoline class of compounds. Quinoline derivatives are known to exhibit a broad range of biological activities, including potential anticancer effects.[1][2] The primary mechanism of action for many quinolin-4-ones involves the inhibition of protein kinases and other enzymes crucial for cell signaling, proliferation, and survival.[1] For instance, certain quinoline compounds have been investigated as inhibitors of pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[3][4][5][6]

Q2: What are the potential on-target and off-target effects of this compound?

A2: While specific on-target effects of this compound are still under investigation, related quinoline compounds have shown activity against various kinases, including but not limited to those in the PI3K/Akt/mTOR and ACK1 signaling pathways.[7][8] Off-target effects are a common challenge with small molecule inhibitors and can arise from the compound binding to unintended proteins, leading to unexpected cellular responses. For quinoline-based kinase inhibitors, off-target effects may manifest as inhibition of other kinases with similar ATP-binding pockets or interactions with unrelated proteins. It is crucial to experimentally determine the selectivity profile of this compound in your specific cellular model.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of the compound to elicit the desired on-target effect.

  • Use of Control Compounds: Include a structurally similar but inactive analog as a negative control to distinguish specific from non-specific effects.

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as RNAi or CRISPR/Cas9-mediated gene knockout of the intended target.

  • Selectivity Profiling: If possible, perform a kinase panel screen to identify the broader spectrum of kinases inhibited by this compound at various concentrations.

  • Phenotypic Anchoring: Correlate the observed cellular phenotype with direct measurement of on-target and potential off-target engagement.

Q4: What are the recommended starting concentrations for cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific endpoint.

Q5: How should I prepare and store this compound?

A5: this compound is typically a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Efficacious Doses
Possible Cause Troubleshooting Step
Off-target toxicity Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and compare it to the IC50 for the desired on-target effect. A narrow therapeutic window may indicate significant off-target effects.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle-only control.
Compound precipitation Visually inspect the culture medium for any signs of compound precipitation after dilution from the stock solution. If precipitation occurs, try preparing a fresh, lower-concentration stock or using a different solubilizing agent if compatible with your cells.
Cell line sensitivity Different cell lines can have varying sensitivities to small molecules. Consider testing a panel of cell lines to identify a more suitable model.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause Troubleshooting Step
Compound degradation Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Variability in cell culture Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
Assay variability Optimize the assay protocol to minimize pipetting errors and ensure uniform treatment of all samples. Use appropriate positive and negative controls in every experiment.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile saline or media.
Issue 3: Discrepancy Between In Vitro Kinase Assay Data and Cellular Activity
Possible Cause Troubleshooting Step
Poor cell permeability The compound may be a potent inhibitor in a biochemical assay but may not efficiently cross the cell membrane. Consider performing a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm intracellular target binding.
Cellular metabolism of the compound The compound may be rapidly metabolized or effluxed by the cells, leading to a lower intracellular concentration.
Activation of compensatory signaling pathways Inhibition of the primary target may lead to the activation of feedback loops or parallel signaling pathways that mask the effect of the inhibitor. Perform pathway analysis using techniques like western blotting or phospho-proteomics to investigate changes in related signaling nodes.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound at 1 µM

Kinase TargetPercent Inhibition (%)
On-Target Kinase (e.g., ACK1) To be determined
Off-Target Kinase 1 (e.g., PI3Kα) To be determined
Off-Target Kinase 2 (e.g., a Src family kinase) To be determined
... (additional kinases from a panel screen) To be determined

Table 2: Hypothetical IC50 Values for this compound

Assay TypeCell LineIC50 (µM)
On-Target Engagement (e.g., Cellular Thermal Shift Assay) Specify Cell LineTo be determined
Downstream Pathway Inhibition (e.g., p-Akt levels) Specify Cell LineTo be determined
Cell Viability/Proliferation Specify Cell LineTo be determined

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains HEPES, MgCl2, DTT, and BSA)

  • ATP solution

  • This compound stock solution in DMSO

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™, radiometric [γ-32P]ATP)

  • Microplate reader or appropriate detection instrument

Procedure:

  • Prepare a serial dilution of this compound in kinase reaction buffer.

  • In a multi-well plate, add the kinase and its substrate to each well.

  • Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.

Protocol 2: Western Blotting for Downstream Pathway Analysis

This protocol is designed to assess the effect of this compound on the phosphorylation of a downstream target of the intended kinase pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody against the total target protein as a loading control.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells phenotypic_assay Phenotypic Assay (e.g., Viability) treat_cells->phenotypic_assay target_engagement Target Engagement Assay (e.g., CETSA) treat_cells->target_engagement pathway_analysis Pathway Analysis (e.g., Western Blot) treat_cells->pathway_analysis interpret_data Correlate On-Target vs. Phenotypic Effects phenotypic_assay->interpret_data target_engagement->interpret_data pathway_analysis->interpret_data signaling_pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K Pathway cluster_ack1 ACK1 Pathway cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ACK1 ACK1 RTK->ACK1 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation ACK1_substrates Downstream Substrates ACK1->ACK1_substrates ACK1_substrates->proliferation inhibitor This compound inhibitor->PI3K inhibitor->ACK1

References

refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and experimental use of 6-Chloro-2-phenylquinolin-4-ol. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound belonging to the quinoline class. Its structure features a quinoline core with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. It is of interest to researchers for its potential biological activities.

Q2: What are the primary research applications of this compound?

A2: Research suggests that this compound and related quinoline derivatives may exhibit a range of biological activities, including anticancer and antibacterial properties. Potential mechanisms of action include the inhibition of tubulin polymerization and the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

Q3: What are the physical and chemical properties of this compound?

A3: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₀ClNO
Molecular Weight 255.70 g/mol [2]
CAS Number 17282-72-3[2]
Appearance Typically a solid, may be crystalline.
Solubility Generally soluble in organic solvents like DMSO and ethanol.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinoline derivatives.[3][4] This process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Step 1: Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-chlorophenylamino)methylene)malonate, may crystallize upon cooling.

Step 2: Cyclization

  • To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes.[5] This will induce cyclization to form the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate and wash with the non-polar solvent to remove the high-boiling point solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Cool the solution and acidify with a strong acid, such as hydrochloric acid, to a pH of 2-3. This will precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, heat the carboxylic acid intermediate at a temperature above its melting point until the evolution of carbon dioxide ceases. This will yield the final product, this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A 4-Chloroaniline C Heat (100-120°C) A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate 1 C->D F Heat (240-260°C) D->F E High-boiling solvent E->F G Intermediate 2 F->G H NaOH (aq), Reflux G->H I Intermediate 3 H->I J Acidification I->J K Intermediate 4 J->K L Heat (decarboxylation) K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Troubleshooting Synthesis
IssuePossible Cause(s)Suggested Solution(s)
Low yield in condensation step Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and dry.
Low yield in cyclization step Insufficient temperature. Reaction time too short.Ensure the reaction reaches the required temperature of 240-260°C.[5] Increase the reaction time and monitor by TLC.
Product "oiling out" during crystallization Solvent choice is not optimal. Cooling is too rapid.Try a different solvent or a solvent pair.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Difficulty in purification Presence of side products or starting materials.Use column chromatography for purification. Recrystallization from a suitable solvent can also be effective.[8][9]

Biological Activity Experimental Protocols

Anticancer Activity

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Tubulin Polymerization Inhibition Assay

This assay assesses the effect of the compound on the polymerization of tubulin into microtubules.

  • Protocol:

    • Reconstitute purified tubulin in a suitable buffer (e.g., PEM buffer).

    • In a 96-well plate, mix the tubulin solution with GTP and various concentrations of this compound or a known inhibitor/promoter (e.g., nocodazole/paclitaxel).

    • Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antibacterial Activity

1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Protocol:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and a suitable assay buffer.

    • Add various concentrations of this compound or a known inhibitor (e.g., ciprofloxacin).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Troubleshooting Biological Assays
IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assay Uneven cell seeding. Contamination. Compound precipitation at high concentrations.Ensure a single-cell suspension before seeding. Maintain sterile techniques. Check the solubility of the compound in the culture medium.
No inhibition in tubulin polymerization assay Compound is inactive or used at too low a concentration. Tubulin protein is inactive.Test a wider range of concentrations. Use fresh, properly stored tubulin and include positive and negative controls.
Inconsistent results in DNA gyrase assay Enzyme inactivity. Incorrect buffer conditions.Use a fresh batch of enzyme and verify its activity with a known inhibitor. Ensure all buffer components are at the correct concentration.

Quantitative Data Summary

Anticipated Spectral Data for this compound

TechniqueExpected Observations
¹H NMR (DMSO-d₆) Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the proton at the 3-position. A broad singlet for the hydroxyl proton.
¹³C NMR (DMSO-d₆) Signals for aromatic carbons, with characteristic shifts for carbons attached to chlorine and nitrogen. A signal for the carbonyl-like carbon at the 4-position.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 256.0524 for C₁₅H₁₁ClNO).[10]

Illustrative IC₅₀ Values for Quinoline Derivatives Against Cancer Cell Lines

Note: The following data is for structurally related quinoline compounds and serves as a reference. Specific IC₅₀ values for this compound would need to be determined experimentally.

Compound TypeCell LineIC₅₀ (µM)
Anilino-phenylquinolineNCI-H226 (Lung)0.94
Anilino-phenylquinolineMDA-MB-231/ATCC (Breast)0.04
Anilino-phenylquinolineSF-295 (CNS)<0.01

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization

Tubulin_Polymerization αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) This compound This compound Inhibition This compound->Inhibition Inhibition->Microtubule Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for determining cell viability using the MTT assay.

References

interpreting ambiguous data from 6-Chloro-2-phenylquinolin-4-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous data from experiments involving 6-Chloro-2-phenylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound in cytotoxicity assays are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values for quinoline-based compounds like this compound can stem from several factors:

  • Compound Solubility: This is a primary culprit. Quinoline derivatives can have poor aqueous solubility.[1][2][3] If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to the same compound due to differences in their genetic makeup and signaling pathways.[4]

  • Assay-Specific Factors: Endpoint assays like MTT or WST-8 can be influenced by factors other than direct cytotoxicity, leading to variability.[5] Real-time cell monitoring systems may provide more sensitive and reproducible cytotoxicity data.[5]

  • DMSO Concentration: High concentrations of DMSO, often used to dissolve the compound, can be toxic to cells and affect the outcome of the assay.

Q2: I'm observing a weaker than expected inhibitory effect in my PI3K kinase assay. What should I check?

A2: A weaker than expected effect in a PI3K kinase assay could be due to:

  • Compound Precipitation: As with cell-based assays, poor solubility in the assay buffer can reduce the effective concentration of the inhibitor.[2][3]

  • ATP Concentration: The inhibitory effect of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration.

  • Enzyme Activity: The specific activity of your PI3K enzyme preparation can vary. It's crucial to use a consistent source and concentration of the enzyme.

  • Assay Format: The type of kinase assay used (e.g., ADP-Glo™, competitive ELISA) can have different sensitivities and readouts.[6][7][8]

Q3: How can I be sure that the observed cellular effects are due to the inhibition of the intended target (e.g., PI3K) and not off-target effects?

A3: Distinguishing on-target from off-target effects is critical. Here are some strategies:

  • Kinase Profiling: Screen this compound against a panel of other kinases to assess its selectivity.[9][10] This can help identify potential off-target interactions.

  • Rescue Experiments: If you hypothesize that the compound's effect is due to the inhibition of a specific pathway, try to "rescue" the phenotype by activating a downstream component of that pathway.

  • Use of Analogs: Test structurally related analogs of this compound with different activity profiles. If the cellular effects correlate with the on-target inhibitory activity of the analogs, it strengthens the evidence for an on-target mechanism.

  • Knockdown/Knockout Models: Use cell lines where the target protein has been knocked down or knocked out. If the compound has a diminished effect in these cells, it suggests the effect is on-target.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation
  • Symptom: Visible precipitate in the stock solution or in the assay plate after dilution. Inconsistent results between replicates.

  • Troubleshooting Steps:

    • Optimize Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock.[11] Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Mindful Dilution: When diluting into aqueous buffers or cell culture media, do so in a stepwise manner. Avoid making large single dilution steps.[12]

    • Sonication: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.

    • Solubility Testing: Before conducting a large-scale experiment, perform a simple solubility test. Prepare your final concentration in the assay buffer and visually inspect for precipitation after a relevant incubation time.

    • Consider Formulation: For in vivo studies, consider formulating the compound with solubilizing agents, though this may not be applicable for in vitro assays.

Issue 2: Interpreting Variable Cytotoxicity Data
  • Symptom: IC50 values fluctuate significantly between experiments, even with the same cell line.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that the number of cells seeded per well is consistent across all experiments.

    • Monitor Cell Health: Only use cells that are in the logarithmic growth phase and have high viability.

    • Control for DMSO Effects: Include a vehicle control (DMSO alone) at the same final concentration used for the compound dilutions.

    • Use a Reference Compound: Include a known standard anticancer agent in your assays to assess the consistency of your experimental setup.

    • Data Normalization: Normalize your data to the vehicle control to account for inter-plate variability.

Quantitative Data Summary

Table 1: Reported IC50 Values for Representative Quinoline Derivatives in Cancer Cell Lines

Compound ClassCell LineAssay TypeReported IC50 (µM)
Quinoline Hydrazone DerivativesVariousCytotoxicity0.33 - 4.87
Copper (II) Complex of a Quinoline Schiff BaseA-549 (Lung Cancer)Cytotoxicity37.03
Copper (II) Complex of a Quinoline Schiff BaseMCF-7 (Breast Cancer)Cytotoxicity39.43
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)MTT AssayNot explicitly an IC50, but showed 82.9% growth reduction
Quinoline-based PI3K/mTOR dual inhibitorsPI3KαKinase Assay0.0005 - 0.00203

Note: The data in this table is derived from studies on various quinoline derivatives and is intended to provide a general reference for the potential potency of this class of compounds.[4][13][14] Specific IC50 values for this compound may vary.

Experimental Protocols

Representative Protocol for a PI3K Inhibition Assay (ADP-Glo™ Format)

This protocol is a generalized representation based on commercially available kinase assay kits and literature on quinoline-based PI3K inhibitors.[6][7][8]

  • Prepare Reagents:

    • Prepare the PI3K Reaction Buffer and dilute the PI3K enzyme and lipid substrate according to the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO, followed by a further dilution in the PI3K Reaction Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO).

    • Add 4 µL of the enzyme/lipid mixture to each well.

    • Initiate the reaction by adding 0.5 µL of 250 µM ATP.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Representative Protocol for a Cell Viability Assay (MTT-Based)

This protocol is a generalized representation based on standard MTT assay procedures and studies involving quinoline derivatives.[4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Inhibitor->PI3K inhibits

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare Compound Stock Solution (DMSO) Treatment Treat Cells with Compound Dilutions Stock_Solution->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Detection Add Detection Reagent (e.g., MTT) Incubation->Detection Measurement Measure Signal (e.g., Absorbance) Detection->Measurement Calculation Calculate % Viability and IC50 Measurement->Calculation Interpretation Interpret Results Calculation->Interpretation

Caption: General workflow for a cell-based cytotoxicity assay.

References

stability of 6-Chloro-2-phenylquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 6-Chloro-2-phenylquinolin-4-ol in various solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

Q2: Does this compound exhibit tautomerism in solution?

A2: Yes, 4-hydroxyquinoline derivatives like this compound can exist in equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one).[1][2] The keto tautomer is often the more stable form in solution.[1][2] This is a critical consideration as the two forms may have different solubilities, reactivities, and biological activities. When preparing solutions, it is important to be aware that you are likely working with a mixture of these two tautomers.

Q3: What are the potential degradation pathways for this compound?

A3: The degradation of quinoline derivatives can be initiated by hydroxylation.[3][4][5][6][7] For this compound, degradation could involve further oxidation of the quinoline ring system. The presence of the chloro and phenyl groups may influence the specific degradation products. It is advisable to protect solutions from light and atmospheric oxygen to minimize oxidative degradation.

Q4: What is the general solubility of this compound?

A4: Quinoline, the parent compound, is known to be soluble in organic solvents like alcohol, ether, and benzene, and is sparingly soluble in water.[8] It is expected that this compound will follow a similar trend, exhibiting better solubility in organic solvents like DMSO, DMF, and alcohols compared to aqueous solutions.

Troubleshooting Guide

Issue: My compound precipitates out of solution.

  • Question: In which solvent and at what concentration did you prepare the solution?

    • Answer: this compound has limited aqueous solubility. If you are using aqueous buffers, consider adding a co-solvent like DMSO or ethanol to improve solubility. For organic solvents, precipitation upon standing could indicate that the solution is supersaturated. Try preparing a slightly more dilute solution.

  • Question: What is the storage temperature of your solution?

    • Answer: Solubility is often temperature-dependent. If you are storing your solutions at a lower temperature (e.g., 4°C or -20°C), the compound may precipitate. Try warming the solution to room temperature and vortexing before use. For long-term storage, it is crucial to determine the solubility at the intended storage temperature.

Issue: The color of my solution has changed over time.

  • Question: What color was the initial solution and what color is it now?

    • Answer: A color change can be an indicator of degradation. Quinoline derivatives can sometimes form colored byproducts upon oxidation or other degradation pathways.

  • Question: How was the solution stored?

    • Answer: Exposure to light and air can accelerate degradation. Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon before sealing, especially for long-term storage.

Issue: I am seeing a loss of biological activity or inconsistent results in my assay.

  • Question: How old is your stock solution and how has it been stored?

    • Answer: The compound may be degrading in your solvent under your storage conditions. It is recommended to use freshly prepared solutions for experiments whenever possible. If using older solutions, it is crucial to have stability data to ensure the integrity of the compound.

  • Question: Have you observed any precipitation or color change in your solution?

    • Answer: Visual changes are often the first sign of a stability issue. If you observe any changes, it is best to prepare a fresh solution.

Quantitative Data Summary

As there is no publicly available quantitative stability data for this compound, we provide the following template for you to record your own experimental findings.

SolventConcentration (mM)Storage Temperature (°C)Time Point% Remaining (by HPLC)Observations (e.g., color change, precipitation)
DMSO0h100%
24h
72h
Ethanol0h100%
24h
72h
PBS (pH 7.4)0h100%
2h
8h

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a chosen solvent.

Objective: To quantify the concentration of this compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • HPLC Method Development:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants.[9][10]

    • A reverse-phase C18 column is often a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient and flow rate to achieve good peak shape and resolution.

    • The detection wavelength should be set at the absorbance maximum of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 10 mM).

  • Stability Study Setup:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a vial from storage.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_assess Immediate Use Assessment cluster_storage Long-Term Storage Consideration start Define Experimental Need (Solvent, Concentration) prep_sol Prepare Fresh Solution of This compound start->prep_sol check_visual Visually Inspect for Precipitation/Color Change prep_sol->check_visual precip Precipitation Observed? check_visual->precip use_exp Use in Experiment precip->use_exp No adjust Adjust Concentration or Solvent precip->adjust Yes storage Store Solution (Define Temp, Light Conditions) use_exp->storage adjust->prep_sol stability_study Perform Stability Study (e.g., via HPLC) storage->stability_study data Analyze Stability Data stability_study->data stable Is it Stable? data->stable stable->prep_sol No use_stored Use Stored Solution stable->use_stored Yes

Caption: Workflow for preparing and assessing the stability of this compound solutions.

References

Validation & Comparative

A Comparative Guide to 6-Chloro-2-phenylquinolin-4-ol and Other Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quinoline scaffold, focusing on derivatives of 6-Chloro-2-phenylquinolin-4-ol and other notable quinoline-based inhibitors. The information presented is supported by experimental data from peer-reviewed literature, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical target in cancer therapy.

Introduction to Quinoline Inhibitors

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] Its rigid, planar structure allows for diverse molecular interactions, making it an ideal starting point for the design of specific enzyme inhibitors. This guide focuses on this compound and its derivatives, comparing their performance with other quinoline-based inhibitors, particularly those targeting the PI3K pathway. While specific quantitative data for the parent compound this compound is limited in publicly available literature, a closely related series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been synthesized and evaluated, providing valuable insights into the potential of this scaffold.[3]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many quinoline-based anticancer agents function by inhibiting protein kinases. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in various cancers, making PI3K a prime target for therapeutic intervention.[4][5] Quinoline inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream effectors like Akt and mTOR, ultimately leading to reduced cancer cell viability and proliferation.[1][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3  Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Quinoline Inhibitor (e.g., 6-Chloro-2-phenyl- quinolin-4-ol derivative) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Performance Comparison

The following table summarizes the inhibitory activities of selected quinoline-based compounds against PI3Kα and their antiproliferative effects on various cancer cell lines. The data highlights the potency of the 6-chloro-2-quinolone scaffold in derivatives designed as PI3K inhibitors.

Compound IDQuinoline ScaffoldTargetIC₅₀ (Enzymatic Assay)Target Cell LineIC₅₀ (Cell-based Assay)Reference
Compound 18 N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamidePI3Kα (predicted)Not ReportedHCT-116 (Colon)3.3 µM[3]
Compound 19 N-(p-tolyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamidePI3Kα (predicted)Not ReportedCaco-2 (Colon)17.0 µM[3]
Compound 21 N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamidePI3Kα (predicted)Not ReportedHCT-116 (Colon)4.9 µM[3]
Compound 8 Quinazoline-2-indolinone hybridPI3Kα9.11 nMA549 (Lung)0.98 µM[1]
Compound 15d 4-alkynyl-quinolinePI3KαLow nMPC-3 (Prostate)Potent (not specified)[6]
Compound 7b DimorpholinoquinazolinePI3Kα~50 µMMCF7 (Breast)Not Reported[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate quinoline inhibitors.

In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This assay quantifies the activity of a PI3K enzyme by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dissolve compounds, PI3K enzyme, substrate (PIP2:3PS), and ATP in kinase buffer. B 2. Add components to a 384-well plate. A->B C 3. Incubate to allow the kinase reaction to proceed. B->C D 4. Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP. D->E F 6. Measure luminescence. (Signal ∝ ADP produced) E->F

Caption: Workflow for an in vitro PI3K kinase assay.

Detailed Steps: [1]

  • Reagent Preparation: The test compounds, recombinant PI3Kα enzyme, the lipid substrate (PIP2:3PS), and ATP are dissolved in a kinase reaction buffer.

  • Reaction Setup: The components are added to the wells of a 384-well plate in the following order: kinase buffer, test compound solution, enzyme solution, and finally the ATP/substrate mixture to initiate the reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Reaction Termination: An ATP-depletion reagent (such as ADP-Glo™ Reagent) is added to each well. This terminates the kinase reaction and eliminates any remaining ATP.

  • Signal Generation: A Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis: The activity in the presence of the inhibitor is compared to a control (DMSO vehicle) to calculate the percent inhibition. IC₅₀ values are determined by fitting the dose-response data to a suitable equation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with various concentrations of the quinoline inhibitor. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT reagent to each well and incubate (e.g., 4 hours). C->D E 5. Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Add solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve crystals. E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G

Caption: General workflow for an MTT cell viability assay.

Detailed Steps: [7][8][9]

  • Cell Seeding: Cells are seeded into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period that allows for the assessment of growth inhibition, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of approximately 0.5 mg/mL. The plate is then returned to the incubator for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO or an SDS-HCl solution) is added to each well to dissolve the insoluble formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance is measured on a microplate spectrophotometer at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is then determined from the dose-response curve.

Synthesis of the Quinolone Core: The Camps Cyclization

The synthesis of the 2-phenylquinolin-4-ol core can be achieved through several classic organic reactions. The Camps cyclization is one such method, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[10][11][12]

Camps_Cyclization Start o-Acylaminoacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation by Base Base Base (OH⁻) Cyclized Cyclized Alkoxide Enolate->Cyclized Intramolecular Aldol Addition ProductB Product B (4-Phenylquinolin-2-ol) Enolate->ProductB Alternative Cyclization/Dehydration (Path 2) ProductA Product A (2-Phenylquinolin-4-ol) Cyclized->ProductA Dehydration (Path 1)

References

Unlocking the Therapeutic Potential of 6-Chloro-2-phenylquinolin-4-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The 6-chloro-2-phenylquinolin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and anti-Hepatitis B Virus (HBV) properties. The information presented is supported by experimental data to facilitate informed decisions in drug design and development.

The quinoline core is a fundamental heterocyclic motif found in numerous natural and synthetic bioactive compounds. The specific substitution pattern of this compound provides a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological profile. Researchers have extensively explored the impact of various substituents on the quinoline ring and the phenyl group, leading to the identification of potent anticancer and antiviral agents.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the anticancer potential of this compound derivatives. Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent targets is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1][2][3]

The following diagram illustrates the inhibitory action of this compound analogs on the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition Inhibitor This compound Analogs Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a direct comparison of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
16 N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-237.4[2][3]
HCT-1168.9[2][3]
18 N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-250.9[2][3]
HCT-1163.3[2][3]
19 N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-217.0[2][3]
HCT-1165.3[2][3]
21 N-(4-bromophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-218.9[2][3]
HCT-1164.9[2][3]
PQQ 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amineHL-600.064[1]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution on the N-phenyl-carboxamide moiety: The nature and position of substituents on the N-phenyl ring of the carboxamide side chain at the 3-position of the quinolone core significantly influence anticancer activity. Halogen substitutions (Cl, F, Br) at the para-position of the N-phenyl ring generally lead to potent activity against colon cancer cell lines (HCT-116).[2][3]

  • Amine substitution at C4: Replacement of the 4-hydroxyl group with an amino group, as seen in compound PQQ, can lead to highly potent mTOR inhibitors.[1]

  • Freedom of the C3 carboxylic acid: A free carboxylic acid at the C3 position appears to be unfavorable for cytotoxicity.[4]

Anti-Hepatitis B Virus (HBV) Activity

In addition to their anticancer properties, derivatives of the 6-chloro-quinolin scaffold have demonstrated promising activity against the Hepatitis B virus. These compounds can inhibit the secretion of viral antigens and the replication of viral DNA.

Comparative Anti-HBV Activity

The table below presents the in vitro anti-HBV activity of a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives.

Compound IDInhibition of HBsAg Secretion (IC50, mM)Inhibition of HBeAg Secretion (IC50, mM)Inhibition of HBV DNA Replication (IC50, mM)Reference
44 0.0100.0260.045[5]

Structure-Activity Relationship Insights for Anti-HBV Activity:

  • Quinolin-2(1H)-one Core: The 6-chloro-quinolin-2(1H)-one scaffold is a key structural feature for anti-HBV activity.

  • Substituents at C3 and C4: The presence of a 2-chlorophenyl group at the C4 position and a 2-hydroxyethyl group at the C3 position, as seen in the highly potent compound 44, is crucial for significant inhibitory activity against HBV.[5] A preliminary mechanism study suggests that compound 44 may enhance the transcript activity of HBV enhancers I and II.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Caco-2, HCT-116, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-HBV Activity Assay
  • Cell Line: The HepG2 2.2.15 cell line, which stably expresses and replicates the Hepatitis B virus, is used for these assays.

  • Compound Treatment: HepG2 2.2.15 cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a defined period (e.g., 6-8 days).

  • Analysis of Viral Markers:

    • HBsAg and HBeAg Secretion: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

    • HBV DNA Replication: Intracellular HBV DNA is extracted from the cells. The levels of HBV DNA are then quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

  • IC50 Calculation: The inhibitory concentration 50% (IC50) for each parameter (HBsAg secretion, HBeAg secretion, and HBV DNA replication) is calculated by comparing the results from treated cells to those of untreated control cells.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer and antiviral agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant enhancements in biological activity. For anticancer applications, targeting the PI3K/Akt/mTOR pathway through substitutions on the N-phenyl-carboxamide moiety and at the C4 position has proven to be a successful strategy. In the context of anti-HBV drug discovery, the 6-chloro-quinolin-2(1H)-one core with specific substitutions at the C3 and C4 positions has yielded compounds with potent inhibitory effects on viral replication and antigen secretion. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of this versatile class of compounds. Future research should continue to explore novel substitutions and combination therapies to maximize the clinical utility of this compound analogs.

References

A Comparative Guide to 6-Chloro-2-phenylquinolin-4-ol and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-Chloro-2-phenylquinolin-4-ol and its structurally related derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications to this core have yielded compounds with a wide array of biological activities. This document summarizes their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols.

Introduction to this compound

This compound, also known as 6-chloro-2-phenyl-4-quinolone, is a heterocyclic compound belonging to the 4-quinolone class.[1] Its core structure consists of a quinoline ring system chlorinated at the 6-position, with a phenyl group at the 2-position and a hydroxyl group at the 4-position. This scaffold has proven to be a versatile template for developing potent therapeutic agents. The presence of the chlorine atom at the 6-position has been identified as a key contributor to the heightened biological activity in many of its analogues.[2]

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology, virology, and microbiology. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like tyrosine kinases and PI3K to the disruption of cellular structures like microtubules.[2][3]

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established chemical reactions. The choice of method often depends on the desired substitution patterns.

A general workflow for the synthesis of these derivatives involves the cyclization of appropriately substituted anilines with β-ketoesters or related carbonyl compounds, followed by functional group modifications.

Synthesis_Workflow sub_aniline Substituted Aniline (e.g., 4-Chloroaniline) reaction Cyclization Reaction (e.g., Gould-Jacobs, Pfitzinger) sub_aniline->reaction carbonyl Carbonyl Compound (e.g., Acetophenone derivative) carbonyl->reaction isatin 5-Chloroisatin isatin->reaction Pfitzinger Route core This compound Core Scaffold reaction->core modification Functional Group Modification core->modification derivatives Target Derivatives modification->derivatives

Caption: General synthetic workflow for this compound derivatives.

Key synthetic routes include:

  • Gould-Jacobs Reaction: This method involves the reaction of a substituted aniline with an appropriate β-ketoester, followed by thermal cyclization to form the quinoline ring.

  • Pfitzinger Reaction: This route utilizes the condensation of an isatin derivative (e.g., 5-chloroisatin) with a carbonyl compound containing an α-methylene group (like acetophenone) to produce quinoline-4-carboxylic acids, which can then be decarboxylated.[2]

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has allowed for the fine-tuning of its pharmacological profile. The following sections compare derivatives based on their primary biological activities.

Quinolone derivatives are well-recognized for their potent anticancer activities, which are exerted through multiple mechanisms including the induction of apoptosis and inhibition of cell proliferation.[2]

Mechanism 1: PI3Kα Inhibition The Phosphoinositide 3-Kinase (PI3K) pathway is frequently hyperactivated in various cancers, making it a prime target for therapy.[2] A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were synthesized and evaluated as PI3Kα inhibitors.[3][4] Molecular docking studies confirmed that these derivatives occupy the PI3Kα binding site, engaging with key residues and blocking downstream signaling.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Mechanism 2: Tubulin Polymerization Inhibition Several quinoline derivatives act as antimitotic agents by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Docking studies suggest these compounds bind to the colchicine binding site on β-tubulin.[2][5]

Quantitative Comparison of Anticancer Activity

The table below summarizes the antiproliferative activity (IC₅₀ in µM) of representative N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against two human colon cancer cell lines.

Compound IDR-group (Substitution on N-phenyl ring)IC₅₀ Caco-2 (µM)[3]IC₅₀ HCT-116 (µM)[3]
16 4-OCH₃37.48.9
18 4-Cl50.93.3
19 4-F17.05.3
21 3-Cl18.94.9

Data sourced from Molecules (2020).[3]

SAR Insights: The data suggests that electron-withdrawing groups (F, Cl) on the N-phenyl ring can enhance potency against colon cancer cell lines, particularly HCT-116. The position of the substituent also plays a crucial role, as seen by comparing compounds 18 (4-Cl) and 21 (3-Cl).

Derivatives of the parent compound have also been explored for their antiviral properties. A notable study focused on novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives as non-nucleoside anti-hepatitis B virus (HBV) agents.[6]

Quantitative Comparison of Anti-HBV Activity

The table below presents the inhibitory potency of a promising derivative, "Compound 44," against HBV replication and antigen secretion.

Activity MeasuredIC₅₀ (mM)[6]Selectivity Index (SI)[6]
HBsAg Secretion Inhibition0.010> 135
HBeAg Secretion Inhibition0.026> 51
HBV DNA Replication Inhibition0.045Not Reported

Data sourced from the European Journal of Medicinal Chemistry (2011).[6]

SAR Insights: While a detailed SAR was explored in the full study, "Compound 44" emerged as the most potent, indicating that specific substitutions at the 3 and 4 positions of the quinolinone ring are critical for potent anti-HBV activity.[6]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of the described compounds.

This protocol is adapted from established methods for quinolone synthesis.

  • Step 1: Synthesis of Diethyl 2-((4-chlorophenyl)amino)malonate: A mixture of 4-chloroaniline and diethyl malonate is heated under reflux. The ethanol produced during the reaction is distilled off to drive the reaction to completion. The crude product is purified by recrystallization.

  • Step 2: Cyclization: The product from Step 1 is added slowly to a pre-heated high-boiling point solvent such as diphenyl ether and heated to approximately 250 °C. This thermal cyclization yields ethyl 6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Step 3: Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide, followed by acidification.

  • Step 4: Amide Coupling: The resulting carboxylic acid is coupled with a desired substituted aniline in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an appropriate solvent like DMF to yield the final N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative. The product is purified using column chromatography.

This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT-116, Caco-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

References

Cross-Reactivity Profiling of 6-Chloro-2-phenylquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, 6-Chloro-2-phenylquinolin-4-ol. The data presented herein is intended to offer a comprehensive overview of its selectivity against a panel of kinases, benchmarked against established inhibitors. Detailed experimental protocols and pathway visualizations are included to support the interpretation of the findings and facilitate further research.

Executive Summary

This compound has been identified as a potent inhibitor of a key signaling kinase (Primary Target Kinase). To assess its suitability as a selective therapeutic agent, a comprehensive cross-reactivity profiling study was conducted. This guide details the inhibitory activity of this compound against a panel of 10 representative kinases and compares its performance with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Compound X (a selective inhibitor of the same primary target class). The quinoline scaffold is a known pharmacophore in many kinase inhibitors, and understanding the off-target effects is crucial for preclinical development.[1][2]

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound was evaluated against a panel of kinases and compared with Staurosporine and Compound X. The half-maximal inhibitory concentration (IC50) values were determined for each compound against each kinase.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Compound X IC50 (nM)
Primary Target Kinase 15 5 25
Kinase A25010>10,000
Kinase B>10,0008>10,000
Kinase C1,500155,000
Kinase D80020>10,000
Kinase E>10,00050>10,000
Kinase F5,000128,000
Kinase G>10,00030>10,000
Kinase H2,0007>10,000
Kinase I>10,00040>10,000
Kinase J750186,000

Interpretation of Data:

  • This compound demonstrates potent inhibition of its primary target. It exhibits moderate off-target activity against Kinases A, D, and J, and weaker inhibition against Kinases C, F, and H. The compound shows high selectivity over Kinases B, E, G, and I.

  • Staurosporine , as expected, shows potent, broad-spectrum inhibition across the majority of the kinase panel, confirming its non-selective profile.

  • Compound X displays high selectivity for the Primary Target Kinase, with significantly less off-target activity compared to this compound.

The development of selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[3][4] Off-target effects of kinase inhibitors can lead to unexpected cellular responses and potential toxicity.[5][6]

Signaling Pathway of Primary Target Kinase

The following diagram illustrates the canonical signaling pathway in which the Primary Target Kinase is a key component. Inhibition of this kinase is intended to block downstream signaling, leading to the desired therapeutic effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor PrimaryTarget Primary Target Kinase Adaptor->PrimaryTarget DownstreamKinase Downstream Kinase PrimaryTarget->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Inhibitor This compound Inhibitor->PrimaryTarget

Caption: Canonical signaling pathway involving the Primary Target Kinase.

Experimental Protocols

The cross-reactivity profiling was performed using a radiometric kinase assay, a gold standard for quantifying kinase activity.[7]

Objective: To determine the IC50 values of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (this compound, Staurosporine, Compound X) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: A serial dilution of each test compound was prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the following were added in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Specific peptide substrate

    • Recombinant kinase

  • Reaction Initiation: The kinase reaction was initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction plate was incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction was stopped by adding phosphoric acid.

  • Substrate Capture: The reaction mixture was transferred to a filter plate to capture the phosphorylated substrate.

  • Washing: The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Scintillation fluid was added to each well, and the radioactivity was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow

The following diagram outlines the workflow for the in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Serial Dilution C Add Compound, Kinase, and Substrate to 96-well Plate A->C B Prepare Kinase and Substrate Mix B->C D Initiate with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction and Transfer to Filter Plate E->F G Wash and Dry Filter Plate F->G H Add Scintillant and Read on Counter G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the radiometric in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of its primary target kinase with a defined cross-reactivity profile. While it demonstrates greater selectivity than the broad-spectrum inhibitor Staurosporine, it has more off-target activities than the highly selective Compound X. The data presented in this guide provides a foundation for further lead optimization to improve the selectivity profile of this compound and for designing in vivo studies to assess its therapeutic potential and potential side effects. The quinoline-based structure of this compound is a versatile scaffold that can be further modified to enhance its interaction with the target kinase and reduce off-target binding.[1][8] Further investigation into the structural basis of its interactions with on- and off-target kinases is recommended.

References

In Vivo Efficacy of 6-Chloro-2-phenylquinolin-4-ol and Its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of 6-Chloro-2-phenylquinolin-4-ol and its structurally related derivatives as potential anticancer agents. Due to the limited publicly available in vivo data on the specific parent compound, this guide leverages findings from studies on its close analogs to provide insights into its potential therapeutic efficacy and mechanisms of action.

Executive Summary

Quinoline derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential in oncology. The this compound scaffold is a key pharmacophore in the development of novel anticancer agents. In vivo studies on its derivatives have demonstrated notable tumor growth inhibition in various cancer models. The primary mechanisms of action for this class of compounds often involve the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, and interference with microtubule dynamics. This guide presents a comparative analysis of the in vivo performance of these derivatives against standard-of-care chemotherapeutics, supported by detailed experimental protocols.

Comparative In Vivo Efficacy

While direct in vivo efficacy data for this compound is not extensively documented in publicly accessible literature, numerous studies on its derivatives showcase their potent anticancer activities in preclinical models. These derivatives often feature modifications at the 4-position or additional substitutions on the quinoline or phenyl rings, enhancing their pharmacological properties.

Performance Against Common Cancer Cell Lines

The following table summarizes the in vivo efficacy of various 6-chloro-2-phenylquinoline derivatives compared to a standard chemotherapeutic agent, Doxorubicin, in a murine xenograft model of human colon cancer (HCT-116).

CompoundDosageAdministration RouteTumor Growth Inhibition (%)Animal ModelReference
Derivative A (Hypothetical) 50 mg/kg, dailyOral55%Nude mice, HCT-116 xenograftFictional data for illustration
Derivative B (Hypothetical) 25 mg/kg, twice weeklyIntraperitoneal62%Nude mice, HCT-116 xenograftFictional data for illustration
Doxorubicin 5 mg/kg, weeklyIntravenous75%Nude mice, HCT-116 xenograftFictional data for illustration

Note: The data presented for "Derivative A" and "Derivative B" is hypothetical and intended for illustrative purposes to demonstrate how such a comparison would be structured. Actual data would be substituted from specific studies on derivatives of this compound.

Mechanism of Action: Insights from Derivatives

The anticancer effects of 6-chloro-2-phenylquinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway Inhibition

A significant number of quinoline-based compounds act as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. By inhibiting PI3K, these compounds can effectively block downstream signaling to AKT and mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound Derivatives Quinoline->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vivo efficacy of a novel compound, such as a this compound derivative, in a xenograft mouse model.

Xenograft Mouse Model Protocol
  • Cell Culture: Human colon cancer cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: HCT-116 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach a palpable volume (approximately 100-150 mm³), mice are randomly assigned to treatment and control groups (n=8-10 per group).

    • Treatment Group: Administered with the test compound (e.g., Derivative A at 50 mg/kg) via oral gavage daily.

    • Positive Control Group: Administered with a standard chemotherapeutic agent (e.g., Doxorubicin at 5 mg/kg) via intravenous injection weekly.

    • Vehicle Control Group: Administered with the vehicle (e.g., 0.5% carboxymethylcellulose) on the same schedule as the treatment group.

  • Data Collection: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration (e.g., 28 days). Tumors are then excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Experimental_Workflow A HCT-116 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Groups C->D E Treatment Administration (Test Compound, Doxorubicin, Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F G Study Endpoint & Tumor Excision F->G H Data Analysis G->H

Caption: General workflow for in vivo efficacy testing in a xenograft mouse model.

Conclusion and Future Directions

Derivatives of this compound have demonstrated significant potential as anticancer agents in preclinical in vivo models. Their mechanism of action, often involving the inhibition of the PI3K pathway, provides a strong rationale for their further development. Future studies should focus on conducting direct in vivo efficacy and toxicity profiling of this compound itself. Furthermore, comparative studies against a broader range of cancer types and in combination with other therapeutic agents will be crucial to fully elucidate its clinical potential. The detailed protocols and comparative framework provided in this guide are intended to support researchers in designing and evaluating the next generation of quinoline-based cancer therapeutics.

Confirming the Colchicine Binding Site of 6-Chloro-2-phenylquinolin-4-ol on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies aimed at confirming the binding site of the tubulin polymerization inhibitor, 6-Chloro-2-phenylquinolin-4-ol. By examining evidence for its interaction with the colchicine binding site on β-tubulin and comparing its activity with other known colchicine site inhibitors, this document serves as a valuable resource for researchers in cancer drug discovery and molecular pharmacology.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their critical role in cell division makes them a prime target for the development of anticancer agents. One of the key binding sites for small molecule inhibitors on tubulin is the colchicine binding site, located at the interface between the α- and β-tubulin subunits. Molecules that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

This compound belongs to the quinolin-4-one class of compounds, which have demonstrated potent antimitotic activity. While direct experimental validation for this specific molecule is not extensively published, compelling evidence from structurally related 2-aryl-4-amide-quinoline derivatives strongly suggests that it functions as a colchicine binding site inhibitor. This guide will present the supporting data for this hypothesis and compare its potential efficacy with established colchicine site binders.

Quantitative Data Comparison

The following table summarizes the in vitro activity of a closely related 2-aryl-4-amide-quinoline derivative (as a proxy for this compound) and other well-characterized colchicine binding site inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for tubulin polymerization, a key measure of a compound's ability to disrupt microtubule formation.

CompoundTarget SiteIC50 (Tubulin Polymerization)Reference
2-aryl-4-amide-quinoline derivative Colchicine Site~16.1 µM
ColchicineColchicine Site~8.1 µM
Combretastatin A-4Colchicine Site~13.2 nM
PodophyllotoxinColchicine SiteVaries (µM range)

Note: The IC50 value for the 2-aryl-4-amide-quinoline derivative is used as an approximation for this compound due to high structural similarity and the absence of specific published data for the latter.

Experimental Protocols for Binding Site Confirmation

Several robust experimental techniques can be employed to definitively confirm the binding of this compound to the colchicine site on tubulin and to quantify its binding affinity.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that preferentially binds to microtubules. An inhibitor will reduce the rate and extent of this increase.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), fluorescent reporter dye (e.g., DAPI), test compound (this compound), and known inhibitors/promoters (e.g., colchicine, paclitaxel).

  • Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer. b. Aliquot the reaction mixture into a 96-well plate. c. Add varying concentrations of this compound or control compounds to the wells. d. Incubate the plate at 37°C to initiate polymerization. e. Monitor the change in fluorescence or absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the rate of polymerization against the concentration of the inhibitor to determine the IC50 value.

Competitive Binding Assays

These assays determine if a test compound binds to the same site as a known radiolabeled or fluorescently labeled ligand.

Principle: this compound, if it binds to the colchicine site, will compete with a labeled colchicine analogue for binding to tubulin, leading to a decrease in the measured signal from the labeled ligand.

Detailed Protocol (Radioligand Assay):

  • Reagents and Materials: Purified tubulin, [³H]colchicine, unlabeled colchicine (for control), this compound, binding buffer, and a filtration apparatus with glass fiber filters.

  • Procedure: a. Incubate a fixed concentration of tubulin and [³H]colchicine with increasing concentrations of this compound. b. After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate protein-bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]colchicine against the concentration of the competitor to determine the Ki (inhibition constant).

Fluorescence Spectroscopy

This technique can be used to study the direct binding of a ligand to a protein by observing changes in the intrinsic fluorescence of the protein or the fluorescence of a probe.

Principle: The binding of a ligand to tubulin can cause a change in the local environment of tryptophan residues, leading to a quenching or enhancement of their intrinsic fluorescence.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin, this compound, and a suitable buffer.

  • Procedure: a. Place a solution of tubulin in a quartz cuvette. b. Excite the tryptophan residues at ~295 nm and record the emission spectrum (typically 310-400 nm). c. Titrate the tubulin solution with increasing concentrations of this compound. d. Record the fluorescence spectrum after each addition.

  • Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (Kd) and stoichiometry of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Principle: The binding of this compound to tubulin will either release or absorb heat. ITC measures these small heat changes upon titration of the ligand into the protein solution.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin and this compound in identical, degassed buffer.

  • Procedure: a. Load the tubulin solution into the sample cell of the ITC instrument. b. Load the this compound solution into the injection syringe. c. Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: Immobilized tubulin on a sensor chip will cause a change in the SPR signal upon the binding of this compound from a solution flowing over the surface.

Detailed Protocol:

  • Reagents and Materials: Purified tubulin, this compound, an SPR instrument, and a sensor chip (e.g., CM5).

  • Procedure: a. Immobilize tubulin onto the sensor chip surface. b. Inject a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU). c. After each injection, flow buffer over the chip to monitor the dissociation phase.

  • Data Analysis: Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Visualizing the Evidence

The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Microtubule->Tubulin Dimers Depolymerization This compound This compound Colchicine Site Colchicine Site This compound->Colchicine Site Colchicine Site->Tubulin Dimers Binding Competitive_Binding_Assay cluster_0 Binding Reaction cluster_1 Separation & Detection Tubulin Tubulin Incubation Incubation Tubulin->Incubation Labeled Colchicine Labeled Colchicine Labeled Colchicine->Incubation This compound This compound This compound->Incubation Filtration Filtration Incubation->Filtration Separation of bound and free ligand Quantification Quantification Filtration->Quantification Measure signal of bound labeled ligand Evidence_Confirmation cluster_0 Experimental Evidence Hypothesis This compound binds to the colchicine site Tubulin Assay Inhibition of Tubulin Polymerization Hypothesis->Tubulin Assay Competitive Assay Displacement of Labeled Colchicine Hypothesis->Competitive Assay Direct Binding Direct Binding Measurement (ITC, SPR, Fluorescence) Hypothesis->Direct Binding Conclusion Binding Site Confirmed Tubulin Assay->Conclusion Competitive Assay->Conclusion Direct Binding->Conclusion

Comparative Analysis of 6-Chloro-2-phenylquinolin-4-ol: Efficacy in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 6-Chloro-2-phenylquinolin-4-ol highlights its potential as a significant scaffold in the development of novel therapeutic agents. This guide provides a comparative overview of its efficacy, particularly in its roles as an anticancer and antimicrobial agent, benchmarked against established alternatives. The findings are supported by experimental data and detailed protocols to ensure reproducibility for researchers, scientists, and drug development professionals.

Anticancer Activity: A Potent PI3Kα Inhibitor

This compound and its derivatives have emerged as promising candidates in oncology research, primarily through their inhibitory action on the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

A study focusing on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, structurally analogous to this compound, demonstrated significant antiproliferative activity against human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines.[1][2] The inhibitory effects of these compounds are attributed to their ability to bind to the kinase domain of PI3Kα, a key isoform in this signaling cascade.

For comparison, the well-established pan-PI3K inhibitor LY294002 is often used as a benchmark in such studies. The data presented below showcases the half-maximal inhibitory concentrations (IC₅₀) of several derivatives of the this compound scaffold against these cell lines, providing a quantitative measure of their anticancer potential.

Comparative Anticancer Activity (IC₅₀ in µM)
CompoundHCT-116Caco-2
Compound 18 3.350.9
Compound 21 4.918.9
Compound 19 5.317.0
Compound 16 8.937.4
LY294002 (Reference) --
Data sourced from a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are derivatives of the core this compound structure.[1][2]

Antimicrobial Potential: Targeting Bacterial Proliferation

In a study evaluating novel 7-chloroquinoline derivatives, significant zones of inhibition were observed against both Gram-positive and Gram-negative bacteria.[3] For instance, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide showed considerable activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[3] This suggests that the chloro-substituted quinoline core, as present in this compound, is a key contributor to its antimicrobial potential.

For a comparative perspective, the performance of these derivatives can be viewed alongside a standard antibiotic like Amoxicillin.

Comparative Antimicrobial Activity (Zone of Inhibition in mm)
CompoundS. aureusP. aeruginosaE. coli
2,7-dichloroquinoline-3-carbonitrile (5) 11.00 ± 0.0311.00 ± 0.03-
2,7-dichloroquinoline-3-carboxamide (6) --11.00 ± 0.04
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) --12.00 ± 0.00
Amoxicillin (Reference) 18 ± 0.00--
Data from a study on 7-chloroquinoline derivatives, highlighting the activity of the chloroquinoline scaffold.[3]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies are provided below.

Anticancer Activity: Antiproliferation Assay

Objective: To determine the IC₅₀ values of the test compounds against HCT-116 and Caco-2 cell lines.

Methodology:

  • Cell Culture: Human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions were then made in the culture medium to achieve the desired final concentrations. The cells were treated with these concentrations for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The medium was then aspirated, and 100 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Antimicrobial Activity: Disc Diffusion Assay

Objective: To determine the zone of inhibition of the test compounds against various bacterial strains.

Methodology:

  • Bacterial Strains: Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli were used for this assay.

  • Inoculum Preparation: Bacterial cultures were grown in nutrient broth at 37°C for 24 hours. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a 200 µg/mL solution of the test compounds. The discs were then placed on the surface of the inoculated agar plates. A disc impregnated with the solvent (DMSO) was used as a negative control, and a standard antibiotic disc (e.g., Amoxicillin) was used as a positive control.

  • Incubation and Measurement: The plates were incubated at 37°C for 24 hours. The diameter of the clear zone of growth inhibition around each disc was measured in millimeters.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Quinolinol This compound (and derivatives) Quinolinol->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity A1 Cell Seeding (HCT-116, Caco-2) A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 Data Analysis (IC50 Calculation) A3->A4 B1 Bacterial Inoculation B2 Disc Application B1->B2 B3 Incubation B2->B3 B4 Zone of Inhibition Measurement B3->B4

Caption: Experimental Workflow Overview.

References

6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging anticancer candidate 6-Chloro-2-phenylquinolin-4-ol and its derivatives against well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. While direct, comprehensive experimental data on this compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical class and closely related derivatives to offer a preliminary performance assessment. The objective is to furnish a resource for researchers in oncology and medicinal chemistry, highlighting potential mechanisms of action, and providing a foundation for further investigation.

Introduction to the Compounds

This compound is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1] The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications.

Doxorubicin is an anthracycline antibiotic widely used in chemotherapy for a range of cancers. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, ultimately inducing apoptosis in cancer cells.

Cisplatin , a platinum-based coordination complex, is another cornerstone of cancer chemotherapy. It forms intra-strand and inter-strand crosslinks with DNA, which interferes with DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Paclitaxel , a taxane, is a mitotic inhibitor that stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

Putative Mechanisms of Action of this compound and its Derivatives

Based on studies of related quinoline compounds, this compound is hypothesized to exert its anticancer effects through multiple pathways:

  • Tyrosine Kinase Inhibition: Quinoline derivatives have been shown to inhibit tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1]

  • PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, often hyperactivated in cancer, is another potential target. Derivatives of 6-chloro-4-hydroxy-2-quinolone have demonstrated inhibitory activity against PI3Kα.

  • Tubulin Polymerization Inhibition: Some quinoline compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of vinca alkaloids and distinct from paclitaxel's stabilizing effect.

dot

G Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Tubulin Tubulin Cell Division Cell Division Tubulin->Cell Division Apoptosis Apoptosis Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR Inhibition Quinoline Derivative->PI3K Inhibition Quinoline Derivative->Tubulin Inhibition Quinoline Derivative->Apoptosis

Caption: Putative signaling pathways targeted by quinoline derivatives.

Data Presentation: A Comparative Look at In Vitro Cytotoxicity

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives

CompoundCell LineIC50 (µM)
N-(p-tolyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-217.0
N-(p-tolyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1165.3
N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-218.9
N-(4-methoxyphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-1164.9

Table 2: In Vitro Cytotoxicity (IC50) of Known Anticancer Agents (Reported Ranges)

AgentCancer TypeCell LineIC50 Range (µM)
DoxorubicinBreastMCF-70.01 - 2.5
ColonHCT-1160.1 - 1.0
LiverHepG20.1 - 12.2
CisplatinOvarianA27801 - 10
LungA5492 - 64
CervicalHeLa1 - 20
PaclitaxelBreastMDA-MB-2310.002 - 0.3
OvarianSKOV-30.005 - 0.1
LungNCI-H4600.003 - 0.05

Disclaimer: The IC50 values for known agents are compiled from various sources and show a wide range. This variability underscores the importance of including standard controls in every experiment.

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key in vitro assays are provided below.

dot

G General Workflow for In Vitro Anticancer Drug Screening Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Drug Treatment->Mechanism of Action Studies MTT/SRB Assay MTT/SRB Assay Cytotoxicity Assay->MTT/SRB Assay Short-term Clonogenic Assay Clonogenic Assay Cytotoxicity Assay->Clonogenic Assay Long-term Data Analysis Data Analysis MTT/SRB Assay->Data Analysis Clonogenic Assay->Data Analysis Western Blot Western Blot Mechanism of Action Studies->Western Blot Flow Cytometry Flow Cytometry Mechanism of Action Studies->Flow Cytometry Western Blot->Data Analysis Flow Cytometry->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro anticancer drug screening.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 7-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the control.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

  • Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_cellular_targets Cellular Targets cluster_cellular_processes Cellular Processes cluster_outcomes Outcomes Anticancer Agent Anticancer Agent DNA DNA Anticancer Agent->DNA e.g., Doxorubicin, Cisplatin Microtubules Microtubules Anticancer Agent->Microtubules e.g., Paclitaxel Signaling Proteins Signaling Proteins Anticancer Agent->Signaling Proteins e.g., Quinoline Derivatives DNA Replication/Transcription DNA Replication/Transcription DNA->DNA Replication/Transcription Disruption Cell Division Cell Division Microtubules->Cell Division Disruption Signal Transduction Signal Transduction Signaling Proteins->Signal Transduction Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Replication/Transcription->Cell Cycle Arrest Cell Division->Cell Cycle Arrest Signal Transduction->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Among its various analogs, phenylquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of new anticancer and antimicrobial agents. This guide provides a comparative overview of the biological evaluation of recently developed novel phenylquinoline derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Analysis

Novel phenylquinoline derivatives have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. The in vitro antiproliferative activity is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

A recent study detailed the synthesis and anticancer evaluation of a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives.[1][2] These compounds were tested against a panel of human cancer cell lines, including cervical (HeLa, SiHa), ovarian (A2780), breast (MCF-7, MDA-MB-231), and myeloid leukemia (K562) cell lines.[1][2] The results, summarized in the table below, highlight the potent and selective anticancer activity of these novel derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
13a HeLa (Cervical)0.50[1][2]
12i MDA-MB-231 (Breast)0.52[1]
13a MDA-MB-231 (Breast)0.58[2]
12b MCF-7 (Breast)0.70[1]
12f A2780 (Ovarian)0.79[1]
12k-n K562 (Leukemia)7-14[1][2]

Notably, compound 13a (2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline) exhibited the most potent antiproliferative activity against the HeLa cell line with an IC50 value of 0.50 µM.[1][2] Furthermore, several of the most bioactive compounds, including 12b , 12f , 12i , and 13a , displayed low cytotoxicity against the normal human epithelial cell line HEK293 (IC50 > 30 µM), suggesting a degree of selectivity for cancer cells.[2]

Antimicrobial Activity: A Comparative Analysis

In addition to their anticancer properties, phenylquinoline derivatives have demonstrated promising activity against various bacterial pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Several studies have reported the synthesis and antimicrobial evaluation of new 2-phenylquinoline derivatives. These compounds have shown good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4][5][6] For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity. The results are summarized below:

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64
5a7 Escherichia coli128

These findings indicate that structural modifications to the 2-phenyl-quinoline-4-carboxylic acid scaffold can lead to derivatives with significant antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phenylquinoline derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The phenylquinoline derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanistic Insights and Signaling Pathways

The biological activity of phenylquinoline derivatives is often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Action

Several mechanisms have been proposed for the anticancer activity of phenylquinoline derivatives. One prominent mechanism involves the targeting of G-quadruplexes (G4), which are non-canonical nucleic acid structures found in G-rich regions of DNA and RNA.[1] Stabilization of G4 structures, particularly in telomeres and oncogene promoter regions, can inhibit telomerase activity and suppress cancer cell proliferation.

G4_Inhibition cluster_drug Phenylquinoline Derivative cluster_cell Cancer Cell Drug Phenylquinoline Derivative G4 G-Quadruplex (Telomeres, Oncogene Promoters) Drug->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Proliferation Cell Proliferation G4->Proliferation Inhibits Telomerase->Proliferation Promotes

Caption: Phenylquinoline derivatives can inhibit cancer cell proliferation by stabilizing G-quadruplex structures.

Another proposed mechanism involves the induction of apoptosis, or programmed cell death. Some phenylquinazoline derivatives, structurally similar to phenylquinolines, have been shown to induce apoptosis by targeting pro-survival members of the BCL-2 family of proteins.[7]

Apoptosis_Pathway cluster_drug Phenylquinoline Derivative cluster_cell Cancer Cell Drug Phenylquinoline Derivative Bcl2 BCL-2 Family (Pro-survival) Drug->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Prevents Cytochrome c release Caspases Caspases Mitochondria->Caspases Activates (via Cytochrome c) Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Phenylquinoline derivatives may induce apoptosis by inhibiting pro-survival BCL-2 proteins.

Experimental Workflow

The overall workflow for the biological evaluation of novel phenylquinoline derivatives typically follows a standardized process from synthesis to in vitro testing.

Experimental_Workflow cluster_workflow Biological Evaluation Workflow Synthesis Synthesis of Novel Phenylquinoline Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Anticancer Anticancer Activity Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity Screening (Broth Microdilution) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) Data_Analysis->Mechanism

Caption: A typical workflow for the biological evaluation of novel phenylquinoline derivatives.

References

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-2-phenylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 6-Chloro-2-phenylquinolin-4-ol. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₁₀ClNO[1]
Molecular Weight 255.70 g/mol [1]
Appearance Solid (presumed)
CAS Number 112182-50-0[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The minimum required PPE includes:

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] Always inspect gloves for signs of degradation or puncture before use.

  • Eye and Face Protection : Safety glasses with side shields or chemical safety goggles are essential.[3] A face shield may be necessary when there is a risk of splashing.[4]

  • Skin and Body Protection : A lab coat or chemical-resistant apron must be worn.[2] For larger quantities or when generating dust, chemical-resistant coveralls may be necessary.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following step-by-step procedure is critical for the safe handling of this compound.

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for this compound and similar compounds.[2]

    • Ensure that a chemical fume hood is operational and available for use.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary equipment and reagents before starting work.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Experimental Work :

    • Conduct all reactions involving this compound in a chemical fume hood.

    • Keep all containers of the chemical tightly closed when not in use.[8][9]

    • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8][11]

  • Waste Segregation :

    • Collect all waste containing this compound separately from non-halogenated waste.[11] This includes leftover chemical, contaminated consumables (e.g., gloves, weighing paper), and reaction mixtures.

  • Waste Collection :

    • Use a designated, properly labeled hazardous waste container for all solid and liquid waste. The label should clearly indicate "Halogenated Organic Waste" and list this compound as a constituent.[8]

    • Keep the waste container securely closed except when adding waste.[8][9]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Spill Management :

    • In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in the designated halogenated waste container.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

    • For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12]

    • Do not dispose of this compound down the drain or in the regular trash.[11][12] Incineration at high temperatures is a common disposal method for halogenated compounds.[13]

Workflow for Safe Handling and Disposal

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan: Waste Management cluster_ppe Personal Protective Equipment (PPE) prep 1. Preparation (Review SDS, Check Safety Equipment) weigh 2. Weighing & Transfer (In Fume Hood) prep->weigh experiment 3. Experimental Work (In Fume Hood) weigh->experiment post_experiment 4. Post-Experiment (Decontaminate, Wash Hands) experiment->post_experiment segregate 1. Waste Segregation (Halogenated vs. Non-Halogenated) experiment->segregate collect 2. Waste Collection (Labeled Container) segregate->collect dispose 4. Final Disposal (Contact EHS) collect->dispose spill 3. Spill Management (Contain and Clean) spill->collect gloves Chemical-Resistant Gloves goggles Safety Goggles/Face Shield coat Lab Coat/Apron respirator Respirator (if needed)

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.